Product packaging for Zinc Stannate(Cat. No.:CAS No. 12036-37-2)

Zinc Stannate

Cat. No.: B081524
CAS No.: 12036-37-2
M. Wt: 232.1 g/mol
InChI Key: BNEMLSQAJOPTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ternary Oxide Semiconductors in Advanced Materials Science

Ternary oxide semiconductors are compounds containing oxygen and two other different metal cations. They have garnered significant interest in materials science due to the unique advantages they offer over their binary oxide counterparts. researchgate.net By adjusting the composition of these materials, researchers can tune their properties, such as bandgap energy and the position of electronic band edges, to suit specific applications. researchgate.net This compositional flexibility allows for the development of materials with enhanced chemical stability, making them suitable for use in harsh environments. researchgate.net

Compared to binary oxides like titanium dioxide (TiO₂), zinc oxide (ZnO), and tin dioxide (SnO₂), which can suffer from poor thermal and chemical stability, ternary oxides often exhibit improved characteristics. nih.gov The ability to form alloys with other oxides, such as the alloying of ZnO with wurtzite-type β-AgGaO₂, allows for the engineering of the band gap over a wider energy range, which is difficult to achieve with binary oxides alone. nih.govresearchgate.net This has opened up new possibilities for applications in optoelectronics and other advanced technologies. nih.govresearchgate.net Ternary oxide systems are also being explored for their potential in developing next-generation integrated devices with low power consumption. aip.org

Historical Development and Evolution of Zinc Stannate Research

This compound, often referred to as zinc tin oxide (ZTO), has been the subject of considerable research over the past few decades due to its unique physical and chemical properties. researchgate.netrsc.org Initially, research focused on the synthesis of ZTO through high-temperature solid-state reactions using zinc oxide and tin dioxide powders. nih.gov However, a significant drawback of this method is the evaporation of ZnO during synthesis, which led to the development of various heat-treatment schemes to mitigate this issue. nih.gov

The field has since evolved to explore various synthesis methods to create ZTO with controlled morphologies and crystalline phases. rsc.org These methods include thermal evaporation, co-precipitation followed by calcination, and hydrothermal synthesis. nih.gov The hydrothermal method, in particular, has proven to be effective for synthesizing highly crystalline and phase-pure ZTO nanostructures at lower temperatures, which is difficult to achieve with high-temperature solid-state reactions. nih.govproquest.com The ability to produce different nanostructures, such as nanowires, nanocubes, and hierarchical structures, has expanded the potential applications of this compound. nih.govmdpi.comkthmcollege.ac.in More recent research has focused on the development of sophisticated ternary compounds like Zn₂SnO₄, which is recognized as a promising member of the II₂-IV-VI₄ semiconductor family. researchgate.net

Crystalline Phases and Structural Polymorphism of this compound (e.g., Perovskite ZnSnO₃, Spinel Zn₂SnO₄)

This compound exists in two primary crystalline forms: zinc metastannate (ZnSnO₃) and zinc orthostannate (Zn₂SnO₄), each with distinct crystal structures and properties. nih.govresearchgate.net

Perovskite ZnSnO₃: This is a metastable phase of this compound and can crystallize in several structures, including perovskite (orthorhombic or face-centered cubic), ilmenite, and LiNbO₃-type structures. nih.govresearchgate.netnih.govmdpi.com The perovskite structure of ZnSnO₃ is often synthesized by annealing ZnSn(OH)₆ precursors. nih.govrsc.org The formation of the metastable ZnSnO₃ generally requires non-equilibrium conditions, such as high pressure. nih.gov The LiNbO₃-type structure of ZnSnO₃ is of particular interest due to its piezoelectric, ferroelectric, and pyroelectric properties. nih.gov

Spinel Zn₂SnO₄: This is the thermodynamically stable form of this compound and possesses an inverse cubic spinel structure. nih.govmdpi.comscispace.com In this structure, the zinc and tin cations are distributed among tetrahedral and octahedral sites within the oxygen framework. kthmcollege.ac.inresearchgate.net Specifically, half of the Zn²⁺ ions occupy tetrahedral sites, while the other half and the Sn⁴⁺ ions occupy octahedral sites. scispace.com Zn₂SnO₄ demonstrates higher thermal stability compared to ZnSnO₃. nih.gov The phase transition from the metastable ZnSnO₃ to the stable Zn₂SnO₄ begins at approximately 500 °C. nih.gov

The different crystalline phases of this compound provide a wide range of properties, making it a versatile material system. mdpi.com

Interactive Table of this compound Crystalline Phases

Phase Formula Crystal System Structure Type Stability Key Features
Zinc Metastanate ZnSnO₃ Orthorhombic, Cubic, Rhombohedral Perovskite, Ilmenite, LiNbO₃ Metastable nih.govmdpi.com Piezoelectric, ferroelectric properties in LiNbO₃-type nih.gov
Zinc Orthostannate Zn₂SnO₄ Cubic, Orthorhombic Inverse Spinel nih.govscispace.com Thermodynamically Stable nih.govmdpi.com High thermal stability, n-type semiconductor nih.govmdpi.com

Overview of Major Research Domains and Potential Applications

The unique properties of this compound, stemming from its different crystalline phases and nanostructures, have led to its investigation across a wide range of research domains and potential applications. researchgate.net

A significant area of research is in electronics and optoelectronics , where this compound's high electron mobility, electrical conductivity, and transparency make it a promising material. researchgate.net It is being explored as an alternative to binary oxides like ITO for applications in:

Solar cells . researchgate.netproquest.com

Transistors . researchgate.net

Light-emitting diodes . researchgate.net

Transparent conducting electrodes . kthmcollege.ac.inscispace.com

Another major research focus is on sensing applications . The high sensitivity and chemical reactivity of this compound, particularly the perovskite ZnSnO₃ structure, make it an ideal candidate for gas sensors to detect various gases and organic compounds. nih.govresearchgate.net

In the field of energy storage , this compound is being investigated as an anode material for lithium-ion and sodium-ion batteries . nih.govresearchgate.net Its nanostructured forms offer a large surface area, which is beneficial for electrochemical reactions. nih.gov

Furthermore, this compound has shown potential in catalysis , including photocatalytic applications for the degradation of organic pollutants. nih.govrsc.orgproquest.com Its chemical stability and tunable properties are advantageous for developing efficient catalysts. nih.gov The material is also being explored for its use in supercapacitors and as a fire retardant . researchgate.netiajesm.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula ZnSnO3<br>O3SnZn B081524 Zinc Stannate CAS No. 12036-37-2

Properties

IUPAC Name

zinc;dioxido(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.Sn.Zn/q;2*-1;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEMLSQAJOPTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sn](=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ZnSnO3, O3SnZn
Record name zinc stannate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065196
Record name Zinc stannate(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Tin zinc oxide (SnZnO3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

12036-37-2
Record name Tin zinc oxide (SnZnO3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tin zinc oxide (SnZnO3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc stannate(IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin zinc oxide (SnZnO3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Fabrication Techniques for Zinc Stannate

Solution-Based Synthesis Approaches

Solution-based methods offer a high degree of control over the final product's properties by adjusting experimental parameters such as precursors, solvents, and reaction conditions. rsc.org These techniques include hydrothermal and solvothermal synthesis, sol-gel processes, co-precipitation, wet chemical routes, and electrochemical deposition. rsc.org

Hydrothermal Synthesis and its Variants

Hydrothermal synthesis is a widely employed method for producing crystalline zinc stannate nanostructures at relatively low temperatures, typically between 140°C and 200°C. rsc.orgresearchgate.net This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave. mdpi.com The process often leads to the formation of zinc hydroxystannate (ZnSn(OH)₆) as an intermediate, which then transforms into this compound. nih.gov

Key parameters influencing the outcome of hydrothermal synthesis include the choice of precursors, mineralizers, temperature, and reaction time. rsc.orgnih.gov For instance, zinc acetate (B1210297) dihydrate and tin tetrachloride pentahydrate are common sources for zinc and tin, respectively. nih.gov Various mineralizers like sodium hydroxide (B78521), ammonium (B1175870) hydroxide, and different amines are used to control the morphology of the resulting nanocrystals, yielding shapes such as cubes, spheres, and rods. rsc.org The concentration of the mineralizer, such as NaOH, plays a crucial role in determining the size and shape of the this compound nanoparticles. tandfonline.com

Researchers have demonstrated the ability to selectively synthesize different phases and morphologies of this compound by carefully adjusting these parameters. For example, a detailed study on the influence of the Zn:Sn ratio, surfactant concentration (ethylenediamine, EDA), and mineralizer (NaOH) concentration allowed for the production of both Zn₂SnO₄ nanoparticles and ZnSnO₃ nanowires. acs.org It has been observed that the formation of Zn₂SnO₄ may require less energy compared to ZnSnO₃, with the latter often forming under conditions of higher pressure and energy. rsc.org

A notable achievement in this area is the seed-layer-free synthesis of ZnSnO₃ nanowires at a low temperature of 200°C, which was accomplished by optimizing the chemical parameters of the hydrothermal process. acs.org

Table 1: Influence of Hydrothermal Synthesis Parameters on this compound Nanostructures

ParameterVariationObserved Outcome
Temperature Decreased from 80°C to 0°CParticle size of ZnSnO₃ nanocubes decreased from 600 nm to 40 nm, and surface area increased. rsc.org
Reaction Time Short durationFavored the formation of Zn₂SnO₄ nanostructures. rsc.org
Mineralizer Type (e.g., NaOH, NH₄OH) and concentrationControlled morphology (cubes, spheres, rods). rsc.orgtandfonline.com
Zn:Sn Ratio & Surfactant Varied ratios and EDA concentrationSelective synthesis of Zn₂SnO₄ nanoparticles or ZnSnO₃ nanowires. acs.org

Sol-Gel Synthesis and Process Control

The sol-gel method is another popular solution-based approach valued for its low cost, reliability, and excellent control over the physical properties and morphology of the final product. rsc.org This process involves the transition of a solution (sol) into a solid-like gel phase, which is then typically subjected to a heat treatment (calcination) to obtain the desired crystalline this compound. tandfonline.com

The synthesis generally starts with dissolving zinc and tin precursors, such as zinc chloride (ZnCl₂) and stannic chloride (SnCl₄), in a suitable solvent. tandfonline.com A catalyst, often a base like ammonium hydroxide, is then added to induce hydrolysis and condensation reactions, leading to the formation of a gel. tandfonline.com The subsequent calcination at temperatures around 600°C converts the gel into this compound nanopowders. tandfonline.com

Control over the process is achieved by manipulating factors like the precursor types, pH, and calcination temperature. chalcogen.romatec-conferences.org For example, a study using zinc oxide and tin oxide as precursors in an acidic solution of nitric acid, with pH adjusted by NaOH, yielded cubic-shaped this compound nanocatalysts with an average crystallite size of 32.58 nm after drying and calcination. chalcogen.ro The sol-gel technique has also been successfully used to deposit transparent conducting coatings of doped Zn₂SnO₄. tandfonline.com

Co-precipitation Methods

Co-precipitation is a straightforward and cost-effective technique for synthesizing this compound powders, offering advantages such as short processing times and suitability for large-scale production. thaiscience.info This method involves the simultaneous precipitation of zinc and tin hydroxides from a solution containing their respective salts, followed by calcination to form the final oxide product. nih.gov

Typically, aqueous solutions of zinc and tin salts, such as zinc chloride (ZnCl₂) and tin (IV) chloride pentahydrate (SnCl₄·5H₂O), are used as starting materials. researchgate.net The pH of the solution is carefully controlled, often adjusted to neutral, to ensure the complete precipitation of the metal hydroxides. researchgate.net The resulting precipitate is then washed to remove impurities and calcined at high temperatures, generally above 900°C, to induce the formation of the spinel-type this compound (Zn₂SnO₄). thaiscience.inforesearchgate.net

The calcination temperature significantly influences the structure and morphology of the final product. researchgate.net Studies have shown that as the calcination temperature increases from 900°C to 1100°C, the crystallinity of the Zn₂SnO₄ powders improves, and the particle size tends to increase. thaiscience.info The initial precipitate is often an amorphous mixture of hydroxides, which transforms into intermediate phases like perovskite ZnSnO₃ before finally converting to the stable inverse spinel Zn₂SnO₄ at higher temperatures. researchgate.net

Wet Chemical Routes and Electrochemical Deposition

Wet chemical routes encompass a variety of solution-based synthesis techniques performed at or near room temperature. rsc.orgresearchgate.net These methods are valued for their simplicity and cost-effectiveness. oatext.com One example is a simple precipitation method where this compound nanoparticles can be synthesized in an aqueous medium at room temperature, with pH control being a critical variable. researchgate.net Another approach involves a wet chemical process using palladium chloride solution to form a catalyst layer on a zinc oxide surface. researchgate.net

Electrochemical deposition is another solution-based technique that can be used for the synthesis of this compound. rsc.org This method involves the deposition of the material onto a conductive substrate from an electrolyte solution containing the precursor ions. While less detailed in the provided context for this compound specifically, it is listed as a viable solution-based synthesis method. rsc.org

Microwave-Assisted and Solvothermal Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound nanostructures. iau.irmdpi.com By utilizing microwave irradiation as the heating source, this technique offers faster and more uniform heating compared to conventional methods, significantly reducing the synthesis time. mdpi.com For instance, Zn₂SnO₄ nanostructures with various morphologies, including nanoparticles, nanoplates, and polyhedrons, have been successfully synthesized in 60 minutes or less without the need for post-synthesis annealing. mdpi.com The synthesis is typically carried out in a sealed vessel at temperatures around 200°C. mdpi.com

Solvothermal synthesis is similar to the hydrothermal method but uses a non-aqueous solvent. rsc.orgresearchgate.net This technique allows for the synthesis of crystalline Zn₂SnO₄ nanoparticles by using precursors like zinc acetate and tin chloride in a mixed solvent of water and ethanol (B145695), with NaOH as a mineralizing agent. researchgate.net The molar ratio of the reactants has been found to be a critical factor in the formation of the desired Zn₂SnO₄ phase. researchgate.net

Vapor-Phase Synthesis Approaches

Vapor-phase synthesis methods, such as chemical vapor deposition (CVD) and thermal evaporation, are also employed for the fabrication of this compound nanostructures. acs.orgresearchgate.net These techniques typically operate at higher temperatures (above 700°C) and can produce high-quality, crystalline materials. acs.org However, they are generally more complex and expensive compared to solution-based methods. acs.org Thermal evaporation, for example, involves heating metal or metal oxide powders to high temperatures to generate a vapor that subsequently deposits and forms nanostructures on a substrate. nih.gov While effective, these high-temperature processes can sometimes lead to mixed phases of ZnSnO₃, Zn₂SnO₄, and SnO₂. tandfonline.com

Thermal Evaporation Methods

Thermal evaporation is a widely employed technique for the synthesis of this compound nanostructures. nih.govtandfonline.com This method typically involves the heating of source materials, such as zinc (Zn) and tin (Sn) powders or their respective oxides (ZnO, SnO2), to high temperatures, often exceeding 800 °C. nih.goviajesm.in The evaporated materials are then transported to a cooler substrate where they condense and react to form this compound.

The process can be performed with or without the assistance of catalysts, with gold (Au) being a popular choice to facilitate nanostructure growth. nih.gov Thermal evaporation can yield a variety of ZTO nanostructures, including nanoparticles, nanorods, and nanobelts. tandfonline.comiajesm.in A significant challenge with high-temperature methods like thermal evaporation is the potential for incongruent evaporation, particularly the loss of ZnO, which can lead to the formation of mixed-phase products containing ZnSnO3, Zn2SnO4, and unreacted SnO2. nih.govtandfonline.comiajesm.in

In a specific application, a Zn-Sn-O amorphous shell was deposited onto a ZnO nanowire array by heating a mixture of elemental Zn and Sn powders at 700 °C in a vacuum. mdpi.com A subsequent annealing step at 550 °C in air was required to crystallize the shell into Zn2SnO4. mdpi.com The thickness and morphology of the resulting shell layer could be controlled by adjusting the duration of the thermal evaporation step. mdpi.com

Chemical Vapor Deposition (CVD) Techniques

Chemical Vapor Deposition (CVD) is another vapor-phase method utilized for fabricating this compound, particularly in the form of thin films and porous nanostructures. proquest.comresearchgate.netbas.bg In this process, volatile precursors containing zinc and tin are introduced into a reaction chamber, often with a carrier gas. These precursors decompose and react on a heated substrate to form a solid film.

For instance, porous nanostructured films of this compound have been produced by CVD, where the resulting layers are composed of nanoparticle aggregates ranging in size from 10 to 100 nm. bas.bg One specific CVD procedure involves the decomposition of tin chloride (SnCl2·2H2O) and zinc nitrate (B79036) (Zn(NO3)2·6H2O) at 150 °C, followed by the transfer of the reaction products to a substrate where the ZnSnO3 layer forms at 500 °C. bas.bg

A variation of this technique, Aerosol Assisted Chemical Vapor Deposition (AACVD), has been highlighted as a scalable and cost-effective method for producing homogeneous and uniform nanostructured thin films of ZnSnO3 at a deposition temperature of 400 °C. ingentaconnect.com Researchers have also successfully synthesized high-quality Mn-doped Zn2SnO4 nanowires and nanobelts using CVD, with a precursor mixture of ZnO, SnO2, and MnCl2 heated to 950 °C. acs.org

Solid-State Reaction Methods

The solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline this compound. nih.govijsdr.orgcore.ac.uk This technique involves intimately mixing powdered precursors, typically zinc oxide (ZnO) and tin(IV) oxide (SnO2), in the desired stoichiometric ratio (e.g., 2:1 for Zn2SnO4). ijsdr.orgcore.ac.uk The mixture is then subjected to high-temperature calcination, often above 1000 °C, for extended periods to facilitate the diffusion of ions and the formation of the desired this compound phase. core.ac.uk

A primary drawback of this high-temperature process is the volatility of ZnO, which can evaporate during synthesis, making it difficult to obtain a pure, single-phase product. nih.govproquest.comscielo.org.ar This can result in a final product containing residual SnO2. scielo.org.ar During the reaction, this compound often transforms from a metastable perovskite form (ZnSnO3) at temperatures between 300–500 °C to the more stable inverse spinel zinc orthostannate (Zn2SnO4) at temperatures above 600 °C. nih.govtandfonline.com

The properties of the final material can be influenced by the calcination temperature. For example, in one study, increasing the calcination temperature from 900 °C to 1100 °C resulted in a significant increase in the particle size of Zn2SnO4 powders prepared by a co-precipitation method followed by solid-state calcination. thaiscience.info

Other Synthesis Techniques (e.g., Ion-Exchange, Mechanical Grinding)

Beyond the more common methods, other techniques have been developed to synthesize this compound, often under milder conditions or with unique structural outcomes.

Ion-Exchange: Crystalline ZnSnO3 can be synthesized via a solid-melt ion-exchange reaction at a relatively low temperature of 350 °C. nih.govtandfonline.comiajesm.in This process typically involves reacting lithium stannate (Li2SnO3) with a zinc salt melt. nih.goviajesm.in However, the Li2SnO3 precursor itself often requires a high-temperature solid-state reaction (650–1000 °C) for its preparation from lithium carbonate (Li2CO3) and SnO2. tandfonline.com

Mechanical Grinding (Mechanochemical Synthesis): This method utilizes mechanical energy, typically from a high-energy ball mill, to induce chemical reactions and phase transformations at or near room temperature. proquest.comchalcogen.roresearchgate.net Starting powders of ZnO and SnO2 are ground in a planetary mill for extended periods. researchgate.net Research has shown that prolonged grinding time enhances the rate of this compound formation. tandfonline.comiajesm.in The formation of the spinel Zn2SnO4 phase can be observed after just 40 minutes of grinding, although some unreacted oxides may remain. researchgate.net To achieve a single-phase polycrystalline product, a subsequent sintering step is often necessary, for example, at 1200 °C after 160 minutes of mechanical activation. tandfonline.comiajesm.inresearchgate.net Higher degrees of mechanical activation can lead to the formation of the final compound at lower sintering temperatures. researchgate.net

Control of Morphological Features and Nanostructure Design

The control over the size, shape, and dimensionality of this compound is critical as these morphological features directly influence its electronic, optical, and chemical properties. nih.gov Active research focuses on using nanosized building blocks to create complex architectures like wires, rods, cubes, spheres, and porous structures. nih.govresearchgate.net Solution-phase methods, such as hydrothermal synthesis, are particularly effective for morphological control because key parameters like temperature, reactant concentration, reaction time, and the use of additives can be easily adjusted. nih.gov This allows for fine-tuning the thermodynamics and kinetics of the nucleation and growth processes. nih.govtandfonline.com

Influence of Synthesis Parameters on Particle Size and Shape

The final morphology of this compound is highly dependent on the specific synthesis conditions employed. By carefully manipulating these parameters, researchers can tailor the particle size and shape for specific applications.

Temperature: In hydrothermal synthesis, reaction temperature is a key factor. Zeng et al. observed morphological changes in Zn2SnO4 nanocrystals with a variation in reaction temperature from 180 to 250 °C. nih.gov Interestingly, they found that particle sizes decreased with increasing reaction temperature, which was attributed to a 'dissolution-recrystallization' mechanism. nih.gov Conversely, in co-precipitation followed by calcination, increasing the calcination temperature from 900 °C to 1100 °C led to a substantial increase in particle size, from 45 nm to 109 nm. thaiscience.info

Mineralizers and pH: The type and concentration of alkaline mineralizers like sodium hydroxide (NaOH) or potassium hydroxide (KOH) significantly impact the final product. nih.govresearchgate.net Zhu et al. noted that alkaline concentration is a key factor in determining particle size and morphology. nih.gov The use of different mineralizers can lead to different shapes; for example, using hydrazine (B178648) hydrate (B1144303) instead of NaOH in a hydrothermal process promoted the formation of nanorods. nih.govtandfonline.com

Reactant Concentration: The initial concentration of zinc and tin precursors is a crucial parameter. Studies on hydrothermal growth have shown that varying the concentration of the NaOH mineralizer affects the phase composition, particle size, and crystal morphology of the resulting Zn2SnO4 nanocrystals. nih.govijsdr.org

Reaction Time: The duration of the synthesis process also plays a role. In one hydrothermal study, the nanocrystallite size of Zn2SnO4 was observed to increase slightly with longer reaction times (from 12 to 96 hours), leading to a corresponding decrease in the specific surface area. scielo.org.ar

The table below summarizes findings on how different synthesis parameters affect the morphology of this compound.

ParameterMethodEffectResulting Morphology/SizeSource
Calcination Temperature Co-precipitationIncreased temperature from 900°C to 1100°CIncreased particle size from 45 nm to 109 nm; cubic-like shape thaiscience.info
Reaction Temperature HydrothermalIncreased temperature from 180°C to 250°CDecreased particle size nih.gov
Mineralizer Type HydrothermalUse of Hydrazine Hydrate vs. NaOHFormation of nanorods vs. other crystal shapes nih.govtandfonline.com
Reaction Time HydrothermalIncreased time from 12 h to 96 hSlight increase in nanocrystallite size (~20 nm); decrease in surface area scielo.org.ar
Mechanical Activation Mechanical GrindingIncreased grinding time (up to 160 min) followed by sinteringFormation of single-phase polycrystalline Zn2SnO4 tandfonline.comiajesm.inresearchgate.net

Anisotropic Growth and Nanowire/Nanocube Formation

Anisotropic growth refers to the non-uniform growth of a crystal in different crystallographic directions, leading to the formation of one-dimensional structures like nanowires and nanorods or faceted shapes like nanocubes.

Nanowire/Nanorod Formation: The synthesis of Zn2SnO4 nanorods has been achieved through a hydrothermal process using hydrazine hydrate as an alkaline mineralizer and a shape-directing agent. nih.govtandfonline.com It is proposed that hydrazine hydrate acts as a ligand, coordinating with the tin and zinc ions to form complex clusters. tandfonline.com During the hydrothermal stage, these complexes dissociate locally, leading to the formation of ultrafine nanorods. High-resolution transmission electron microscopy has shown that the anisotropic growth of these nanorods occurs preferentially along the rsc.org crystallographic direction. nih.govtandfonline.com

Nanocube/Faceted Crystal Formation: The formation of faceted micro and nanocrystals, such as cubes and octahedra, is also possible through controlled synthesis. For example, zinc hydroxystannate (ZnSn(OH)6), a precursor to this compound, has been grown as microcubes (5-8 μm) via a hydrothermal reaction on a ZnO nanoparticle film. nih.gov In another study, hydrothermal synthesis yielded both perovskite-type ZnSnO3 hexahedron particles and cubic spinel-type Zn2SnO4 octahedron particles. nih.gov The formation of uniform ZnSnO3 nanocubes has also been reported using a low-temperature solution route. researchgate.net The synthesis of cubic-like Zn2SnO4 particles has been achieved through a co-precipitation method followed by calcination at temperatures between 900-1100 °C. thaiscience.info

Environmental Considerations in Synthesis

The synthesis of this compound (ZnSnO₃ and Zn₂SnO₄), while producing a material with applications in environmentally beneficial technologies like photocatalysis, involves processes and chemical precursors that warrant careful environmental assessment. nih.govresearchgate.netijcrt.org The environmental impact is closely tied to the chosen synthetic methodology, with a notable shift in research towards more sustainable and "green" chemistry principles to mitigate risks and reduce waste. researchgate.netasianpubs.org

Conventional synthesis routes, such as high-temperature solid-state reactions, often require significant energy input and can lead to the release of volatile compounds. iajesm.in For instance, the solid-state reaction between zinc oxide (ZnO) and stannic oxide (SnO₂) powders is a common method, but a significant drawback is the evaporation of ZnO at the high temperatures required for the reaction. nih.goviajesm.in This not only affects the stoichiometry and purity of the final product but also releases zinc oxide particulates into the environment. nih.govgelest.com

Wet-chemical methods, including co-precipitation and sol-gel techniques, often involve a range of chemical precursors and solvents that can be hazardous. Precursors such as zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) are frequently used. iajesm.innanobioletters.commdpi.com The process often requires mineralizers or pH-adjusting agents like sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or hydrazine hydrate (N₂H₄·H₂O), which are corrosive or toxic. nih.govnanobioletters.com Surfactants like cetyltrimethylammonium bromide (CTAB) may also be used to control morphology and can be an environmental concern. nih.govmdpi.com The final product requires washing to remove residual ions and byproducts, generating wastewater that contains these chemicals. mdpi.comnih.gov For example, the formation of intermediate phases like zinc hydroxystannate (ZnSn(OH)₆) is a common step in aqueous synthesis, which is then converted to this compound, often through calcination. nih.govnih.gov This calcination step, while removing water and hydroxyl groups, can also lead to the release of other volatile organic compounds if organic additives were used. gelest.com

In response to these challenges, significant efforts have been directed toward developing greener synthesis routes. The hydrothermal method is frequently highlighted as an attractive green process because it is typically carried out in aqueous solutions at relatively low temperatures (120-250 °C) in a closed system, which minimizes the release of hazardous vapors. nih.govresearchgate.netmdpi.com This method allows for high crystallinity and purity with controlled morphology, reducing the need for high-temperature post-processing. mdpi.com

A burgeoning area of green synthesis involves the use of biological materials to replace harsh chemicals. Researchers have successfully synthesized this compound nanoparticles using plant extracts, such as from Aloe barbadensis mill and Terminalia catappa. nanobioletters.com These extracts serve as natural capping and reducing agents, offering an eco-friendly and cost-effective alternative to synthetic mineralizers like sodium hydroxide. nanobioletters.com Similarly, other waste bio-macromolecule extracts have been explored for producing functionalized textiles, indicating a trend towards utilizing natural and waste products in synthesis. iajesm.innih.gov These biological routes are praised for their reduced environmental impact and alignment with sustainable chemistry goals. nanobioletters.com

The table below summarizes the precursors and reagents commonly used in various this compound synthesis methods, highlighting the shift towards more environmentally benign options.

Synthesis MethodPrecursors & ReagentsEnvironmental Considerations
High-Temperature Solid-State Zinc oxide (ZnO), Stannic oxide (SnO₂)High energy consumption; evaporation of ZnO. nih.goviajesm.in
Co-precipitation Zinc chloride (ZnCl₂), Tin tetrachloride (SnCl₄), Sodium hydroxide (NaOH)Use of corrosive bases; generation of salt-containing wastewater. nih.govnanobioletters.comrsc.org
Sol-Gel Zinc chloride (ZnCl₂), Stannic chloride (SnCl₄), Ammonium hydroxide (NH₄OH)Use of organic solvents and bases; potential for volatile organic compound (VOC) release during calcination. iajesm.in
Hydrothermal Zinc acetate dihydrate, Tin tetrachloride pentahydrate, Sodium hydroxide (NaOH), Hydrazine hydrate (N₂H₄·H₂O), CTABLower temperatures reduce energy use; closed system minimizes emissions; use of potentially toxic mineralizers and surfactants. nih.govmdpi.com
Green Synthesis Zinc chloride (ZnCl₂), Stannous chloride (SnCl₂), Aloe barbadensis mill leaf extract, Terminalia catappa leaf extractAvoids use of harsh chemical mineralizers; utilizes renewable, biodegradable plant extracts. nanobioletters.com

Advanced Characterization of Structural and Electronic States

Structural Elucidation and Crystalline Phase Analysis

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a fundamental technique used to identify the crystalline phases and assess the crystallinity of zinc stannate. ijsdr.orgkthmcollege.ac.in The compound primarily exists in two forms: the metastable perovskite structure (ZnSnO₃) and the more stable inverse spinel structure (Zn₂SnO₄). nih.govresearchgate.net

The perovskite phase of ZnSnO₃ can exhibit a face-centered trigonal or rhombohedral structure. nih.govijirset.comrsc.org XRD patterns of rhombohedral ZnSnO₃ show characteristic peaks corresponding to specific lattice parameters (a=b=5.283(4) Å and C=14.091(4) Å). ijirset.com For hydrothermally synthesized ZnSnO₃, diffraction peaks can often be indexed to a face-centered perovskite structure according to JCPDS data file 11-0274. nih.govtandfonline.com The orthorhombic crystal structure has also been confirmed for ZnSnO₃ ceramics. mdpi.com

The stable form, Zn₂SnO₄, typically crystallizes in a cubic inverse spinel structure. ijsdr.orgnih.govresearchgate.net The XRD patterns of Zn₂SnO₄ nanoparticles synthesized via hydrothermal methods show diffraction peaks that align with the JCPDS card no. 74-2184 for pure Zn₂SnO₄. scielo.org.ar The most prominent peak for hydrothermally synthesized Zn₂SnO₄ nanoparticles is often from the (311) plane. tandfonline.com The space group for Zn₂SnO₄ is often considered to be Fd3m, but some studies have observed diffraction planes like (200) and (420), which are forbidden in Fd3m but allowed in F4¯3m, suggesting the latter as the correct space group for nano-sized Zn₂SnO₄ produced by hydrothermal methods. researchgate.net

The sharpness and intensity of the XRD peaks are indicative of the material's crystallinity. mdpi.com For instance, increasing the calcination temperature during synthesis generally leads to sharper and more intense peaks, signifying enhanced crystallization and structural integrity. mdpi.com The average crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer formula. ijirset.comirost.ir

Table 1: Representative XRD Data for this compound Phases

This compound PhaseCrystal SystemSpace GroupJCPDS Card No.Key Diffraction Peaks (2θ°)
ZnSnO₃ Perovskite (Face-centered)-11-0274-
ZnSnO₃ Perovskite (Orthorhombic)-28-148626.5 (012), 33.7 (110), 51.5 (116) sci-hub.se
ZnSnO₃ Perovskite (Rhombohedral)-00-052-1381-
Zn₂SnO₄ Inverse Spinel (Cubic)Fd3m / F4¯3m74-2184 / 00-024-147018.60 (111), 30.08 (220), 37.28 (222) chalcogen.ro

Electron Microscopy for Microstructural and Morphological Analysis (SEM, TEM, HRTEM, SAED, FESEM)

Electron microscopy techniques are indispensable for visualizing the microstructure and morphology of this compound at the nanoscale. ijsdr.orgkthmcollege.ac.inacs.org

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to examine the surface morphology, size, and shape of this compound particles. ijsdr.orgkthmcollege.ac.in These techniques have revealed various morphologies, including cubic-like structures, octahedrons, coalescing nanoplates, and irregular polyhedral structures. acs.orgbohrium.comphys.orgasiaresearchnews.com FESEM images of hydrothermally synthesized Zn₂SnO₄ nanoparticles have shown spherical morphologies forming a network of aggregates. researchgate.net

Transmission Electron Microscopy (TEM) provides detailed information about the internal structure, grain boundaries, and defects. ijsdr.org TEM analysis has been used to confirm the cubic shape of ZnSnO₃ nanoparticles with an average dimension of approximately 65 nm. acs.org For Zn₂SnO₄, TEM has revealed non-uniform configurations with an ordered core and a disordered surface shell. core.ac.uk

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice. In Zn₂SnO₄ nanowires, HRTEM has identified interplanar spacings of 0.5 nm and 0.31 nm, corresponding to the (111) and (220) planes of the spinel structure. mdpi.com For orthorhombic ZnSnO₃ nanoparticles, a lattice spacing of 0.33 nm corresponding to the (012) plane has been observed. sci-hub.se

Selected Area Electron Diffraction (SAED) patterns are used to confirm the crystallinity and crystal structure of the material. nih.govtandfonline.com The formation of highly crystalline Zn₂SnO₄ and ZnSnO₃ is evident from their SAED patterns. nih.govtandfonline.com For polycrystalline nanoparticles, SAED patterns show ring-like patterns. sci-hub.se In some cases, SAED patterns have revealed the presence of diffraction planes that help in accurately determining the space group of Zn₂SnO₄ as F4¯3m instead of the commonly reported Fd3m. researchgate.net

Vibrational Spectroscopy (Raman Spectroscopy, FTIR) for Bond Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are employed to identify chemical bonds and functional groups within the this compound structure. kthmcollege.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the vibrations of molecules and chemical bonds. kthmcollege.ac.in In this compound, FTIR spectra show characteristic absorption bands corresponding to metal-oxygen (M-O) bonds. The bands around 400 cm⁻¹ and 600 cm⁻¹ are attributed to the metal-oxygen framework of ZnSnO₃. mdpi.com Specifically, bands near 425-498 cm⁻¹ are assigned to the stretching vibrations of Zn-O and Sn-O bonds, while those around 626-664 cm⁻¹ are associated with Sn-O-Zn linkages. mdpi.com The absorption band at 572 cm⁻¹ is assigned to the Zn₂SnO₄ spinel phase. scielo.org.ar FTIR can also detect the presence of hydroxyl (O-H) groups, often observed as a broad band in the range of 3600–2700 cm⁻¹, indicating adsorbed water or hydroxide (B78521) ions.

Raman Spectroscopy is another powerful tool for investigating the vibrational modes of a material. For the inverse spinel structure of Zn₂SnO₄, five Raman-active modes are typically observed between 300 and 800 cm⁻¹, at approximately 381, 467, 527, 556, and 667 cm⁻¹. scispace.comuni-hannover.deresearchgate.net The most intense peak at around 667 cm⁻¹ is attributed to the symmetric stretching of the Zn-O bonds in the ZnO₄ tetrahedra, often called the "tetrahedral breathing mode". scispace.comuni-hannover.deresearchgate.net The lower frequency modes are related to the bending of oxygen atoms in the metal-oxygen bonds of the octahedra. scispace.comuni-hannover.de In mechanosynthesized nanocrystalline Zn₂SnO₄, an additional peak at 626 cm⁻¹ has been observed, which is assigned to the vibrations of Sn-O bonds in SnO₄ tetrahedra, suggesting a redistribution of some Sn ions from octahedral to tetrahedral sites. scispace.comuni-hannover.de For ZnSnO₃, Raman active modes have been observed at 298, 370, and 607 cm⁻¹. researchgate.net

Table 2: Key Vibrational Modes in this compound

TechniqueWavenumber (cm⁻¹)AssignmentThis compound Phase
FTIR ~425-498Zn-O and Sn-O stretchingZnSnO₃ mdpi.com
FTIR ~530-591Zn-O-Sn or ZnO or SnO₂ bondsZn₂SnO₄ acs.org
FTIR ~626-664Sn-O-Zn linkagesZnSnO₃ mdpi.com
FTIR ~846, ~1370Zn-O or Sn-O tensile modesAg-ZnSnO₃ mdpi.com
Raman 298, 370, 607E(LO), A₁(LO), M-OH-M bendingZnSnO₃ researchgate.net
Raman 381, 467, 527, 556, 667F₂g(1), Eg, F₂g(2), F₂g(3), A₁gZn₂SnO₄ scispace.comuni-hannover.de
Raman 626Sn-O bonds in SnO₄ tetrahedraNanocrystalline Zn₂SnO₄ scispace.comuni-hannover.de

Advanced Diffraction and Spectroscopy Techniques (e.g., Mössbauer Spectroscopy)

Mössbauer spectroscopy, particularly ¹¹⁹Sn Mössbauer spectroscopy, provides detailed information about the local environment of tin atoms in the this compound lattice. This technique has been used to identify two distinct octahedral Sn sites in Zn₂SnO₄ thin films, each with a unique quadrupole splitting but a common isomer shift consistent with Sn⁴⁺. aip.org This information is crucial for confirming the inverse spinel structure where Sn atoms occupy octahedral sites.

Electronic Band Structure Characteristics

The electronic properties of this compound, particularly its band gap, are critical for its application in electronic and optoelectronic devices.

Analysis of Band Gap and Electronic Transitions

The band gap of this compound is a key parameter that determines its electrical conductivity and optical properties. It is an n-type semiconductor with a wide band gap. ijsdr.org The band gap can be determined from the optical absorption spectrum using a Tauc plot. researchgate.net

The reported band gap values for this compound vary depending on the specific phase, synthesis method, and morphology.

For Zn₂SnO₄ , the band gap is typically in the range of 3.3 to 3.7 eV. ijsdr.org Some studies have reported values as high as 4.1 eV. researchgate.net For instance, thin films of Zn₂SnO₄ have shown a band gap of around 3.6 eV. worldscientific.com A pronounced Burstein-Moss shift in highly degenerate films can move the optical band gap from a fundamental value of 3.35 eV to as high as 3.89 eV. aip.org Epitaxial Zn₂SnO₄ thin films have exhibited a band gap of 3.582 ± 0.082 eV. figshare.com

For ZnSnO₃ , the band gap values are also in a similar range, with some reports showing values between 3.64 eV and 3.53 eV for calcined ceramics. mdpi.com Other studies on ZnSnO₃ thin films have reported band gaps in the range of 3.7 to 3.9 eV. worldscientific.com

The ability to tune the band gap by alloying zinc oxide (ZnO, band gap ~3.3 eV) with tin oxide (SnO₂, band gap ~3.9 eV) makes this compound a versatile material for wavelength-selective photodetection. acs.org

Table 3: Reported Band Gap Values for this compound

This compound PhaseSynthesis/FormBand Gap (eV)
Zn₂SnO₄ General3.3 - 3.7 ijsdr.org
Zn₂SnO₄ Thin Films~3.6 worldscientific.com
Zn₂SnO₄ Thin Films (with Burstein-Moss shift)up to 3.89 aip.org
Zn₂SnO₄ Epitaxial Thin Film3.582 ± 0.082 figshare.com
Zn₂SnO₄ Nanoparticles3.4 researchgate.net
ZnSnO₃ Calcined Ceramics3.53 - 3.64 mdpi.com
ZnSnO₃ Thin Films3.7 - 3.9 worldscientific.com
ZnSnO₃ Nanoparticles3.45 researchgate.net

Charge Carrier Transport and Electron Mobility Studies

The charge transport mechanism in this compound thin films has been analyzed using models such as the space-charge-limited current (SCLC) model. karazin.ua Studies on Ni-(Zn,Sn)O-pSi-Ni heterostructures indicate that carrier injection is the dominant transport process. karazin.ua Research on solution-processed zinc tin oxide (ZTO) thin-film transistors reveals that the charge transport follows a percolation conduction mechanism, with Fermi level pinning occurring at high charge carrier concentrations. cambridge.org

Several factors influence the charge transport properties of this compound. Post-deposition annealing at elevated temperatures (e.g., 550°C) has been shown to enhance crystallinity, which in turn improves carrier mobility and conductivity. karazin.ua The transport properties are also dependent on the nanostructure of the material. For instance, in dye-sensitized solar cells (DSSC), the electron transport in Zn₂SnO₄ is influenced more by the porous structure and inter-particle connections than by the intrinsic nature of the semiconductor itself. acs.org In these applications, the electron transport time in Zn₂SnO₄ is comparable to that of titanium dioxide (TiO₂). acs.org However, disorder on the cation octahedral sites in the crystal lattice has been suggested as a potential cause for relatively low electron mobility, as it may disrupt transport between edge-sharing cations. aip.org

Table 1: Reported Electron Mobility and Transport Properties of this compound

Material Form Measurement Context Key Findings Reference
This compound (General) General material property Electron mobility is ~10–15 cm²/V·s. d-nb.info
Polycrystalline Zn₂SnO₄ Films Comparison with Cd₂SnO₄ Inferior conductivity due to lower carrier concentration and mobility. svc.org
(Zn,Sn)O Thin Films Post-annealing analysis Carrier mobility and conductivity increase with higher annealing temperatures. karazin.ua
Ni-(Zn,Sn)O-pSi-Ni Heterostructures SCLC model analysis Carrier injection is the dominant transport mechanism. karazin.ua
Solution-Processed ZTO TFTs Cryogenic measurements Exhibits percolation conduction with Fermi level pinning at high charge densities. cambridge.org

Influence of Crystal Defects (e.g., Oxygen Vacancies) on Electronic Structure

Crystal defects, particularly oxygen vacancies (Vₒ), play a crucial role in modulating the electronic structure and properties of this compound. d-nb.infomdpi.com The formation of these defects can be engineered through synthesis conditions and doping, which in turn alters the material's band structure, charge distribution, and functional properties. frontiersin.orgx-mol.netnih.gov

First-principles calculations show that neutral oxygen vacancies are stable in n-type Zn₂SnO₄, forming a deep level within the bandgap. researchgate.net The ionization energy for an oxygen vacancy is calculated to be approximately 2.0 eV, which suggests it can be excited by visible light. researchgate.net The presence of oxygen vacancies leads to a decrease in the bandgap, facilitating electron transfer and enhancing properties like gas sensitivity at lower operating temperatures. d-nb.info For example, ZnSnO₃ with an oxygen vacancy ratio of 21.1% showed a 12% decrease in operating temperature and a 400% increase in sensitivity in gas sensing applications. d-nb.info

The electronic properties around a neutral oxygen vacancy are predominantly influenced by the adjacent tin (Sn) atoms. Bader charge analyses indicate that the formation of a Vₒ⁰ defect leads to a reduction in the charge state of Sn due to its multiple oxidation states, while the electronic state of zinc (Zn) remains largely unchanged. researchgate.net In doped systems, such as Sn-doped ZnO, the introduction of Sn⁴⁺ ions in place of Zn²⁺ ions induces structural distortions and increases oxygen vacancy concentrations, which modulates the electronic band structure. frontiersin.org

Defects can also induce charge redistribution on the this compound surface through geometric and chemical bonding reconstruction. x-mol.net The formation of vacancies (oxygen, zinc, or tin) on the (001) surface of ZnSnO₃ alters the band structure and bandgap compared to the bulk material. mdpi.com Among various point defects, oxygen vacancies are thermodynamically the most favorable to form on the (001) surface, as indicated by their negative formation energy. mdpi.com

Surface Chemistry and Atomic Interactions

Surface Structure and Termination Analysis

The surface structure and termination of this compound crystals are critical factors that influence their physical and chemical properties. This compound can exist in different crystalline forms, such as perovskite-type ZnSnO₃ and cubic spinel-type Zn₂SnO₄, each with distinct surface facet exposures. nih.govresearchgate.net For instance, hydrothermally synthesized ZnSnO₃ particles often exhibit a (100) face-exposed hexahedron structure, while Zn₂SnO₄ particles form (111) face-exposed octahedrons. nih.govresearchgate.net

First-principles calculations have been employed to study the stability of various low-index surfaces. mdpi.comx-mol.net For perovskite ZnSnO₃, the (001) surface is found to be the most thermodynamically stable. mdpi.comx-mol.net This surface can have two different terminations: Zn-O and Sn-O. mdpi.com Theoretical calculations suggest that the Zn-O terminal surface is more stable than the Sn-O termination. mdpi.com

The surface energies of the constituent oxides can also influence surface termination. The surface energies for the lowest energy planes of SnO₂ and ZnO are 0.87 J/m² and 1.41 J/m², respectively, which suggests an unfavorable surface termination of ZnO relative to SnO₂. diva-portal.orgaip.org This can lead to the driving of Zn to the subsurface of SnO₂ during film growth. diva-portal.orgaip.org Post-annealing of zinc tin oxide nanolaminates at temperatures above 400°C can lead to the formation of a stable surface phase, identified as the inverted spinel Zn₂SnO₄. diva-portal.orgaip.org

Adsorption Phenomena and Surface Reactivity

The surface of this compound is highly active, facilitating the adsorption of various molecules, which is fundamental to its application in gas sensors and photocatalysis. nih.govmdpi.com The large surface-area-to-volume ratio of nanostructured this compound provides more reactive sites, enhancing surface reactivity. rsc.org

The sensing mechanism of this compound-based gas sensors relies on the ionosorption of analyte species on the material's surface, with oxygen and water being key adsorbed species. nih.gov At temperatures below 150°C, oxygen is typically adsorbed in its molecular form. nih.gov Theoretical simulations show that O₂ and H₂O molecules adsorb on the crystal plane by bonding with Zn and Sn atoms. researchgate.net The adsorption of H₂O molecules can promote the subsequent adsorption of O₂ molecules through hydrogen bonding. researchgate.net The conductivity of the crystal surface changes with the adsorption and desorption of different gases. researchgate.net

The surface reactivity is also influenced by pH in aqueous environments. Studies have shown that Zn₂SnO₄ particles dissolve more readily in acidic conditions (pH 3) compared to basic conditions (pH 9). hilarispublisher.com The dissolution rate is higher for materials with a larger surface area, such as those synthesized via hydrothermal methods. hilarispublisher.com In photocatalysis, the adsorption of dye molecules onto the catalyst surface is a critical step. For example, the enhanced photocatalytic degradation of caffeine (B1668208) using Ag-ZnSnO₃ at alkaline pH is attributed to the enhanced surface adsorption of the caffeine molecule onto the photocatalyst. mdpi.com

Optical Absorption and Emission Phenomena

UV-Visible Spectroscopy and Absorbance Range Analysis

As a wide-bandgap semiconductor, this compound primarily absorbs in the ultraviolet (UV) portion of the electromagnetic spectrum. nih.gov UV-Visible spectroscopy reveals that the main absorbance range for this compound nanocubes lies between 280 and 310 nm, with a peak maximum at approximately 290.5 nm. acs.orgresearchgate.netnih.gov This broad absorbance range covers both UV-A and UV-B regions, which is advantageous compared to binary oxides like ZnO and TiO₂. acs.orgresearchgate.net

The optical properties, including the absorbance range and optical bandgap, are tunable and depend on factors such as synthesis method, annealing temperature, and particle size. scientific.net For instance, heat treatment of Zn₂SnO₄ nanoparticle films can cause a redshift in the absorbance cutoff, indicating a reduction in the optical bandgap. nih.gov Similarly, the bandgap of ZnSnO₃ ceramics can be narrowed by increasing the calcination temperature from 200°C to 400°C, which is attributed to improved crystallinity and a reduction in defects. mdpi.com Sol-gel synthesized Zn₂SnO₄ nanomaterials have shown a tunable optical bandgap in the range of 3.17–3.92 eV. scientific.net

Photoluminescence (PL) spectroscopy studies show that this compound exhibits a stable, broad blue-green emission in the range of 400-600 nm under various excitation wavelengths. scientific.net

Table 2: UV-Visible Absorbance Characteristics of this compound

Material Form Synthesis/Treatment Absorbance Range (nm) Peak Absorbance (nm) Optical Bandgap (eV) Reference
ZnSnO₃ Nanocubes Co-precipitation 280 - 310 290.5 3.8 - 4.1 acs.orgresearchgate.netnih.goviajesm.in
Zn₂SnO₄ Nanoparticle Film As-prepared - - - nih.gov
Zn₂SnO₄ Nanoparticle Film Heat-treated (500°C) Redshifted vs. as-prepared - Lowered vs. as-prepared nih.gov
ZnSnO₃ Ceramics Calcined at 200°C 200 - 350 ~310 3.64 researchgate.netmdpi.com
ZnSnO₃ Ceramics Calcined at 400°C 200 - 350 ~310 3.49 mdpi.com
Zn₂SnO₄ Nanomaterials Sol-gel, hydrolyzed - - 3.17 - 3.92 (tunable) scientific.net
Ag-ZnSnO₃ Co-precipitation - - 3.8 mdpi.com

Refractive Index and Extinction Coefficient Studies

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that are crucial for the design and optimization of optoelectronic devices based on this compound (Zn₂SnO₄). These parameters are intrinsically linked to the electronic band structure and are sensitive to the material's composition, crystallinity, and surface morphology. Consequently, numerous studies have focused on characterizing n and k for Zn₂SnO₄ thin films prepared by various deposition techniques and under different processing conditions.

Research has shown that the refractive index of this compound films can be influenced by factors such as the deposition method, substrate type, and post-deposition annealing treatments. For instance, Zn₂SnO₄ films produced by filtered vacuum arc deposition have exhibited refractive indices in the range of 1.87 to 2.15, with the exact value being dependent on the wavelength and deposition parameters. lew.ro Similarly, studies on Zn-Sn-O nanostructured films have reported refractive index values varying between 1.6 and 2.3, as determined by spectroellipsometry using the Cauchy Model. lew.ro

The deposition of Zn-Sn-O films on different substrates, such as glass and silicon, also affects their optical properties. For films deposited on a silicon wafer, the refractive index was found to be in the range of 1.74-1.85 in the 400-800 nm wavelength range. lew.ro The number of deposited layers can also play a role, with an observed increase in the refractive index as the number of layers increases. lew.ro

The extinction coefficient, which represents the absorption of light within the material, is also a key parameter. For Zn-Sn-O films, the extinction coefficient has been reported to be under 0.04 in the 400-800 nm wavelength range. lew.ro In studies of Zn₂SnO₄ films prepared by spray pyrolysis, the extinction coefficient was observed to decrease with increasing wavelength, approaching zero at wavelengths longer than 380 nm, which indicates minimal light attenuation in that region. nbuv.gov.ua Conversely, the extinction coefficient was found to increase with a rise in the deposition temperature. nbuv.gov.ua

The effect of tin concentration on the optical properties of ZnO–Zn₂SnO₄ electrospun nanofiber composites has also been investigated. It was observed that the extinction coefficient of the material increases as the tin concentration rises to 15% before showing a sudden decrease. tandfonline.com This behavior is consistent with changes in the material's transmittance and bandgap. tandfonline.com

Annealing is another critical process that modifies the optical constants of Zn₂SnO₄ thin films. Studies on films prepared by pulsed laser deposition (PLD) have shown that the absorption decreases with increasing annealing temperature. rdd.edu.iq

The following table summarizes the reported refractive index and extinction coefficient values for this compound under various experimental conditions.

Theoretical and Computational Modeling of Zinc Stannate

First-Principles Calculations for Electronic and Structural Properties

First-principles calculations, rooted in quantum mechanics, are instrumental in understanding the intrinsic electronic and structural characteristics of zinc stannate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of materials. For this compound, DFT calculations have been employed to determine its band structure and analyze the effects of defects.

Studies have shown that this compound is a semiconductor. researchgate.net DFT calculations for perovskite ZnSnO₃ indicate a direct band gap of approximately 1.0 eV. researchgate.net The top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band is mainly formed by Sn 5s orbitals. researchgate.netmdpi.com

DFT is also crucial for analyzing the impact of point defects, such as vacancies, on the electronic structure. The presence of oxygen, zinc, or tin vacancies can introduce changes in the band structure and band gap. mdpi.com For instance, the formation of vacancies on the (001) surface of ZnSnO₃ can alter the band gap compared to the bulk material. mdpi.com The electronic properties near the Fermi level in bulk ZnSnO₃ are largely governed by the O 2p and Sn 5s orbitals. mdpi.com The introduction of defects can modulate these properties, which is a key factor in applications like gas sensing and catalysis. x-mol.net

Simulations have revealed that the electronic structure of transition metal oxides with a d¹⁰ electron configuration, like this compound, is typically determined by the O 2p and the s orbital of the transition metal. mdpi.com DFT calculations have also been used to study the effects of doping on the electronic properties of related oxides like zinc oxide (ZnO), where tin (Sn) doping can significantly alter the optoelectronic characteristics by modifying the electronic band structure. plos.org

Table 1: Comparison of Calculated and Experimental Band Gaps for this compound

MaterialCalculation MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
ZnSnO₃ (perovskite)DFT (GGA)1.0 researchgate.net-
ZnSnO₃ (perovskite)DFT (FP-LAPW)1.0 mdpi.com-
Zn₂SnO₄ (inverse spinel)DFT1.04 to 3.60 cdmf.org.br~3.3 cdmf.org.br
a-Zn₂SnO₄SIC-LDA~1.0 researchgate.net-
a-Zn₂SnO₄HSE06~0.5 researchgate.net-
a-Zn₂SnO₄B3LYP~0.5 researchgate.net-

Data sourced from various computational studies. The experimental value for Zn₂SnO₄ is provided for comparison.

First-principles calculations are also used to simulate the stability of different crystal surfaces and to calculate the formation energies of various defects. mdpi.com These simulations are vital for understanding which surfaces are most likely to be exposed and how defects might form under different conditions.

For perovskite ZnSnO₃, studies have investigated the (001) surface. mdpi.com It was found that the cohesive energy of the (001) surface is lower than that of the bulk material, indicating lower thermodynamic stability, which is a common phenomenon for surfaces due to the reduced coordination number of surface atoms. mdpi.com

The formation energies of point defects such as oxygen vacancies (Vₒ), zinc vacancies (Vₙ), and tin vacancies (Vₙ) on the (001) surface have been calculated. mdpi.com Research indicates that oxygen vacancies are generally easier to form on the (001) surface of ZnSnO₃ compared to other types of vacancies, based on cohesive energy and defect formation energy calculations. mdpi.com This is significant because oxygen vacancies often play a crucial role in the sensing mechanisms of metal oxide gas sensors. d-nb.info

The stability of different surface terminations has also been explored. For the (001) surface of R3c-type this compound, the Zn-O terminated surface is calculated to be more stable than the Sn-O terminated surface. mdpi.com

Table 2: Calculated Cohesive and Defect Formation Energies for the (001) Surface of ZnSnO₃

SystemCohesive Energy (eV/atom)Defect Formation Energy (eV)
Bulk ZnSnO₃5.324 mdpi.com-
Perfect (001) Surface5.099 mdpi.com-
(001) Surface with Vₒ5.143 mdpi.comMost Negative mdpi.com
(001) Surface with Vₙ5.122 mdpi.com-
(001) Surface with Vₙ5.069 mdpi.com-

Data based on first-principles calculations. A more negative defect formation energy indicates that the defect is easier to form.

Density Functional Theory (DFT) for Band Structure and Defect Analysis

Molecular Dynamics Simulations for Dynamic Processes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of atoms and molecules, providing insights into dynamic processes that are not accessible through static calculations.

Reactive Force Field (ReaxFF) molecular dynamics simulations are particularly useful for modeling chemical reactions, such as those occurring during combustion. mdpi.comdntb.gov.ua This method has been applied to understand the flame retardant mechanism of this compound when incorporated into polymer composites. mdpi.comdntb.gov.ua

In these simulations, a force field is developed to describe the interactions and reactions between the atoms of the polymer and this compound. mdpi.com By simulating the combustion process at various temperatures, researchers can track the evolution of reactants, products, and intermediate species at a molecular level. mdpi.comdntb.gov.ua

For this compound/polypropylene (B1209903) composites, ReaxFF simulations have shown that the combustion temperature affects the degree of oxidation by controlling the consumption of molecular oxygen during the decomposition of the polymer. dntb.gov.ua These simulations provide a theoretical foundation for designing and optimizing flame-retardant materials. mdpi.com

Computational Approaches for Predicting Material Performance

Computational modeling is also a valuable tool for predicting how a material will perform in specific applications, such as gas sensing.

Computational models are used to simulate the adsorption of gas molecules onto the surface of this compound and to elucidate the underlying sensing mechanisms. tandfonline.com The process of gas detection by semiconductor gas sensors involves the adsorption of oxygen molecules on the sensor's surface, which trap electrons from the semiconductor's conduction band. tandfonline.com This leads to a change in the material's electrical resistivity. tandfonline.com

When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing the trapped electrons back into the conduction band and causing a decrease in resistivity. tandfonline.com DFT calculations can be used to study the adsorption behavior of different gas molecules on specific crystal planes of this compound. For example, simulations have shown that O₂ and H₂O molecules can adsorb on the (111) crystal plane by bonding with zinc and tin atoms, respectively. researchgate.net

These models help in understanding how the interaction between the gas molecules and the this compound surface leads to a measurable electrical signal, providing a basis for designing more sensitive and selective gas sensors. mdpi.com The presence of defects, such as oxygen vacancies, which can be modeled computationally, is known to enhance gas sensing performance by providing more active sites for gas adsorption. d-nb.info

Simulation of Photocatalytic Reaction Pathways

Computational simulations are pivotal in elucidating the mechanisms behind this compound's photocatalytic activity. By modeling the interactions between the photocatalyst surface, light, and pollutant molecules, researchers can map out the most likely reaction pathways for degradation.

First-principles DFT calculations are a common approach to investigate the electronic structure, which is fundamental to photocatalysis. mdpi.comnih.gov These simulations help determine the band structure, density of states (DOS), and the nature of the valence and conduction bands, which are crucial for understanding how electron-hole pairs are generated and migrate upon light irradiation. mdpi.comnih.gov For instance, DFT analysis of perovskite ZnSnO₃ shows that its electronic properties near the Fermi level are primarily governed by the O 2p and Sn 5s orbitals. mdpi.com

Simulations can also model the adsorption of pollutant molecules onto the this compound surface and the subsequent generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are often the primary agents of degradation. researchgate.net The rate of •OH generation can be correlated with photocatalytic efficiency; for example, some stannates like BaSnO₃ show high degradation rates for pollutants like 4-Nitrophenol due to a high generation rate of these radicals. researchgate.net

The degradation pathways of various organic pollutants have been studied using this compound, including dyes like Basic Red 46, antibiotics, and phenols. nih.govresearchgate.net Response surface methodology (RSM) has been used to create quadratic models that predict degradation efficiency based on variables like catalyst dosage, pH, and pollutant concentration, showing a strong correlation with experimental results. researchgate.net Furthermore, computational techniques like the Nudged Elastic Band (NEB) method can be employed to calculate the energy barriers for specific reaction steps, providing a detailed map of the degradation process from initial reactants to final products. figshare.com

Theoretical Studies on Energy Storage Mechanisms

Theoretical studies have identified this compound, in both its ZnSnO₃ and Zn₂SnO₄ forms, as a highly promising anode material for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). nih.govmdpi.comnih.gov This is largely due to its high theoretical storage capacity, which far exceeds that of commercially used graphite (B72142) anodes. nih.govfrontiersin.org

The energy storage mechanism in stannate-based anodes is primarily based on a combination of conversion and alloying reactions. mdpi.com As described by theoretical models, the process for lithiation in M₂SnO₄ (where M=Zn) materials involves multiple stages: mdpi.com

Initial Insertion/Conversion: Zn₂SnO₄ reacts with lithium ions, leading to the formation of metallic zinc (Zn) and tin (Sn) nanoparticles embedded within a Li₂O matrix.

Alloying: The newly formed Sn metal nanoparticles further react with lithium ions to form various LiₓSn alloys.

De-alloying/Re-conversion: During the delithiation (charging) process, these reactions are reversed.

This multi-electron reaction mechanism is responsible for the high theoretical capacities observed. researchgate.net For instance, ZnSnO₃ has a theoretical capacity of 1,317 mAh g⁻¹, while Zn₂SnO₄ has a capacity of 1,145 mAh g⁻¹. nih.govfrontiersin.orgresearchgate.net Computational studies also investigate the significant challenges, such as the large volume expansion that occurs during the alloying/de-alloying cycles, which can lead to capacity degradation. mdpi.comnih.gov Theoretical modeling helps in devising strategies to mitigate these issues, such as creating core-shell nanostructures where a conductive carbon shell can buffer the volume change and improve electrical conductivity. nih.govfrontiersin.org

Computational Analysis of Doping Effects on Electronic and Optical Properties

Computational analysis, primarily using DFT, is crucial for understanding how introducing dopant atoms into the this compound crystal lattice modifies its electronic and optical properties. nih.govwhiterose.ac.ukacs.org These theoretical studies allow for the systematic investigation of various dopants and their concentrations, guiding experimental efforts to tailor the material for specific applications like transparent conducting oxides or optoelectronic devices. researchgate.netplos.org

Computational studies have explored various dopants:

Vacancy Defects: First-principle studies on intrinsic defects (such as oxygen, zinc, or tin vacancies) show that they can significantly modulate the electronic properties. mdpi.comx-mol.net Oxygen vacancies are often the most easily formed and can alter the band structure and decrease the band gap compared to the bulk material. mdpi.comx-mol.net

Cationic Doping: Introducing foreign cations is a common strategy. Studies on Ga-doped this compound films have shown a decrease in resistivity. researchgate.net Similarly, simulations on other perovskites demonstrate that doping with elements like Ca, Mn, or Cr can systematically reduce the band gap. researchgate.net For example, in one study, the calculated band gap for pristine ZTO was 2.27 eV, which decreased to 1.8 eV for Ca/Mn-doped ZTO and 1.68 eV for Cr/Ca/Mn-doped ZTO. researchgate.net

The optical properties, including the absorption coefficient, refractive index, and reflectivity, are also analyzed. nih.govresearchgate.net Simulations can predict how doping will shift the optical absorption edge, which is directly related to the band gap. By enhancing absorption in specific regions of the electromagnetic spectrum, the material's performance in photocatalysis or solar cells can be optimized. plos.org

Mechanistic Investigations of Functional Properties

Gas Sensing Mechanisms and Sensing Performance

The efficacy of zinc stannate as a gas sensing material is rooted in its semiconductor properties and its interaction with ambient gas molecules. As an n-type semiconductor, the fundamental principle of its operation lies in the modulation of its electrical resistance upon exposure to different gases. mdpi.com The sensing mechanism is primarily governed by the reactions occurring on the surface of the material, which alter the charge carrier concentration and, consequently, the conductivity.

When the sensor is exposed to a reducing gas, such as ethanol (B145695) or acetone, the gas molecules react with the adsorbed oxygen ions on the surface. This reaction releases the trapped electrons back into the conduction band of the this compound. The increase in the concentration of free charge carriers leads to a decrease in the width of the electron depletion layer and a reduction in the height of the potential barrier between the grains. Consequently, the electrical resistance of the sensor decreases, and this change is measured as the sensor response. mdpi.com

Conversely, when exposed to an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can directly accept electrons from the conduction band, leading to a further increase in the depletion layer width and a corresponding increase in the sensor's resistance. americanelements.com The entire process is reversible, with the adsorbed gas molecules desorbing from the surface upon removal of the target gas, allowing the sensor's resistance to return to its baseline value. The kinetics of these adsorption-desorption processes and the efficiency of the electron transfer are crucial in determining the sensor's response and recovery times.

The operating temperature is a critical parameter that significantly influences the performance of this compound gas sensors. The adsorption of oxygen and the subsequent surface reactions with target gases are thermally activated processes. Therefore, an optimal operating temperature is required to achieve the best sensitivity, response, and recovery characteristics. At low temperatures, the kinetics of the surface reactions are slow, leading to a weak response. As the temperature increases, the reaction rates increase, resulting in a higher sensor response. However, beyond an optimal temperature, the rate of desorption of the target gas molecules can become dominant, leading to a decrease in the sensor response. For instance, studies have shown that the optimal operating temperature for detecting certain gases can be lowered through strategies like doping. mdpi.com

Humidity is another environmental factor that can significantly affect the performance of this compound gas sensors. Water molecules can be adsorbed onto the sensor surface and interact with the sensing material. This can lead to a decrease in the baseline resistance of the sensor and a reduction in its sensitivity. The hydroxyl groups from the adsorbed water can occupy the active sites on the sensor surface, thereby inhibiting the adsorption of the target gas molecules. Research has indicated that with an increase in relative humidity, the sensitivity and baseline resistance of this compound-based sensors can decrease. For example, at a relative humidity of 10%, the response of a silver-decorated this compound sensor to isopropyl alcohol was observed to be reduced by 17%. americanelements.com

To enhance the gas sensing properties of this compound, surface modification with noble metals such as Gold (Au), Platinum (Pt), Palladium (Pd), and Silver (Ag) is a widely employed strategy. These noble metal nanoparticles act as catalysts, promoting the dissociation of gas molecules and increasing the number of active sites for gas adsorption. This catalytic activity can lead to a significant improvement in sensitivity, selectivity, and a reduction in the optimal operating temperature. mdpi.comustb.edu.cnresearchgate.netsensor-jlu.com

The enhancement mechanism can be attributed to two main effects: chemical sensitization and electronic sensitization. In chemical sensitization, the noble metal nanoparticles facilitate the spillover of reactive species onto the this compound surface, thereby enhancing the surface reactions. In electronic sensitization, the contact between the noble metal nanoparticles and the n-type this compound can lead to the formation of a Schottky barrier. This barrier modulates the electron depletion layer at the interface, further influencing the resistance change upon gas exposure. researchgate.netsensor-jlu.com

For example, the decoration of this compound with silver nanoparticles has been shown to be an effective approach for developing highly efficient sensors with improved response and recovery at lower operating temperatures. mdpi.com Similarly, Pt-doped this compound nanocubes have demonstrated excellent sensing properties towards nitrogen dioxide (NO₂), with a significantly higher response compared to their pure counterparts. ustb.edu.cn Palladium functionalization has been noted to improve the detection of ethanol, with PdO-loaded Zn₂SnO₄ showing a rapid response time. sensor-jlu.com Gold nanoparticles on zinc oxide, a related material, have also been shown to enhance sensor performance through the creation of a Schottky barrier and increased catalytic activity. researchgate.net

Noble MetalTarget GasObserved EnhancementReference
Silver (Ag)Isopropyl AlcoholEffective for developing highly efficient sensors with improved response and recovery at lower temperatures. mdpi.com
Platinum (Pt)Nitrogen Dioxide (NO₂)1 at% Pt-doped ZnSnO₃ showed a response over 11 times higher than pure ZnSnO₃ at 125°C. ustb.edu.cn
Palladium (Pd)Ethanol2 wt% PdO-loaded Zn₂SnO₄ exhibited the highest sensitivity and a rapid response time of 1 second. sensor-jlu.com
Gold (Au)EthanolAu-functionalized ZnO nanoplates showed faster response and recovery and higher response than pristine ZnO. researchgate.net

Enhancing the selectivity and sensitivity of this compound gas sensors is a primary goal of current research. Selectivity refers to the ability of a sensor to respond to a specific target gas in the presence of other interfering gases, while sensitivity relates to the magnitude of the sensor's response to a particular concentration of the target gas. Several strategies have been developed to improve these key performance metrics.

One effective approach is the creation of heterostructures by combining this compound with other metal oxides. For example, forming heterojunctions between ZnO and ZnSnO₃ can lead to enhanced sensing performance due to the modulation of the charge carrier concentration at the interface. d-nb.info The formation of an additional electron depletion layer at the heterojunction can amplify the resistance change upon gas exposure.

Another powerful strategy is the introduction of defects, such as oxygen vacancies, into the crystal structure of this compound. Oxygen vacancies can act as active sites for gas adsorption and can also facilitate electron transfer, which can lower the operating temperature and enhance sensitivity. d-nb.info Research has shown that creating hollow ZnSnO₃ cubes with a controlled amount of oxygen vacancies can significantly improve gas-sensing properties, leading to a lower operating temperature and a substantial increase in sensitivity. d-nb.info

The morphology of the sensing material also plays a crucial role. Nanostructures with a high surface-area-to-volume ratio, such as nanoparticles, nanowires, and hollow structures, provide more active sites for gas interaction, leading to improved sensitivity. For instance, Zn₂SnO₄ hollow octahedra have shown higher sensitivity and faster recovery times for detecting H₂S and ethanol compared to solid cubic structures.

Sensing MaterialTarget GasConcentration (ppm)Operating Temp. (°C)Response Time (s)Recovery Time (s)Reference
Zn₂SnO₄ NanowiresEthanol50500116182 researchgate.net
Zn₂SnO₄ Thin FilmNitrogen Dioxide (NO₂)40200858 researchgate.net
ZnSnO₃ MicrocubesNitrogen Dioxide (NO₂)5110201.6702
PdO-loaded Zn₂SnO₄Ethanol1002501206 sensor-jlu.com
ZTO Hollow OctahedraAcetone125450-- sci-hub.se
MoS₂/ZnO-Zn₂SnO₄Hydrogen Sulfide (B99878) (H₂S)230106 mdpi.com

Role of Surface Modification and Noble Metal Decoration

Photocatalytic Mechanisms

This compound is a promising material for photocatalysis, a process that utilizes light to drive chemical reactions, primarily for the degradation of pollutants. Its effectiveness as a photocatalyst is determined by its ability to absorb light, generate charge carriers, and facilitate their transfer to the material's surface to participate in redox reactions.

The photocatalytic activity of this compound is initiated when it is irradiated with light of energy greater than its band gap (approximately 3.2 eV for ZnSnO₃ and 3.6 eV for Zn₂SnO₄). mdpi.com This absorption of photons excites electrons from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes in the VB. These photogenerated electron-hole pairs are the primary drivers of the photocatalytic process. mdpi.com

However, the efficiency of photocatalysis is often limited by the rapid recombination of these electron-hole pairs, which releases the absorbed energy as heat or light without inducing any chemical reaction. Therefore, enhancing the separation and suppressing the recombination of these charge carriers is crucial for improving photocatalytic performance. kthmcollege.ac.in

One of the most effective strategies to improve charge separation in this compound is the formation of heterojunctions with other semiconductors. For instance, when this compound is coupled with tin dioxide (SnO₂), a heterostructure is formed at the interface. Due to the differences in the energy levels of the conduction and valence bands of the two materials, the photogenerated electrons tend to transfer from the conduction band of the material with a higher potential to that with a lower potential, while the holes move in the opposite direction. This spatial separation of electrons and holes significantly reduces the probability of their recombination, thereby increasing their lifetime and availability to participate in surface reactions. preprints.org This improved charge separation leads to a higher quantum yield and enhanced photocatalytic activity for the degradation of organic pollutants. preprints.orgrsc.org

The separated electrons and holes can then react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants into simpler and less harmful substances like carbon dioxide and water.

Generation of Reactive Oxygen Species (ROS) and Degradation Pathways

Flame Retardancy and Smoke Suppression Mechanisms

This compound (ZS) and its hydrated form, zinc hydroxystannate (ZHS), are effective, non-toxic flame retardants and smoke suppressants used in various polymers. capes.gov.brresearchgate.netnih.gov Their mechanism of action involves processes in both the condensed (solid) phase and the gas phase. bolton.ac.uk

To understand the flame retardant mechanism at a fundamental level, reactive force field molecular dynamics (ReaxFF MD) simulations have been employed to study the combustion of this compound/polypropylene (B1209903) (ZS/PP) composites. mdpi.comdntb.gov.ua These simulations provide insights into the evolution of reactants, intermediates, and products on a molecular scale. dntb.gov.ua

The simulations reveal that ZS primarily acts in the condensed phase, providing thermal insulation by promoting the formation of a protective carbon layer. mdpi.com Key findings from these molecular simulations include:

Effect of Temperature: The combustion temperature governs the degree of oxidation by controlling the consumption of molecular oxygen. mdpi.comdntb.gov.ua At higher combustion temperatures (e.g., 2000 K vs. 1000 K), the rate of O₂ consumption is slower, and the total amount of O₂ consumed is smaller. mdpi.com

Intermediate Products: The combustion of PP/ZS composites leads to the formation of various small carbon-based fragments. mdpi.com At high temperatures, composites with lower PP content are more likely to produce these small fragments. mdpi.comdntb.gov.ua

Table 2: Key Findings from ReaxFF MD Simulations of ZS/PP Composite Combustion

Parameter Observation Implication for Flame Retardancy
Combustion Temperature Higher temperatures lead to a reduced rate and amount of O₂ consumption. mdpi.com Indicates a change in the combustion efficiency and reaction pathways at elevated temperatures.
O₂ Consumption Oxygen consumption stabilizes after an initial rapid phase. The composite with 28% PP content showed the lowest oxygen consumption in the slow stage. mdpi.com Efficient flame retardancy is linked to controlling oxygen access to the burning polymer.
H₂O Production The amount of H₂O produced varies significantly with temperature and PP content. mdpi.com Water release is a key part of the endothermic decomposition and dilution of flammable gases.

| Carbon Fragments | Small carbon-based fragments are more likely to form at high temperatures in composites with low PP content. mdpi.com | Relates to the process of char formation versus the generation of flammable volatile gases. |

Halogenated Systems: ZS and ZHS are well-known to act as synergists with halogenated flame retardants (especially brominated ones) in polymers like PVC, polyamides, and polyesters. capes.gov.brresearchgate.netbolton.ac.uk Their behavior is similar to antimony trioxide (ATO) in that they enhance the effectiveness of the halogen, but they have the added benefits of being non-toxic and suppressing smoke. capes.gov.brbolton.ac.uk The mechanism involves the volatilization of zinc and tin as halide and oxyhalide species, which then act as radical scavengers in the gas phase, interrupting the combustion cycle. bolton.ac.uk

Intumescent Flame Retardants (IFR): A synergistic effect is observed when ZHS is used with IFR systems, such as those containing ammonium (B1175870) polyphosphate (APP) and pentaerythritol (B129877) (PER), in polypropylene. capes.gov.br The ZHS catalyzes the degradation of the polymer and accelerates the charring process initiated by the IFR, leading to a more stable and compact intumescent char layer. capes.gov.br

Other Synergists: Zinc stannates can be effectively combined with other additives like zinc borate (B1201080) in PVC formulations. bolton.ac.uk They also show synergistic potential with certain phosphorus-containing flame retardants in polyamides. core.ac.uk Furthermore, hybrids of ZHS and carbon nanotubes (CNTs) have been shown to create a synergistic flame-retardant and smoke-suppressant effect in epoxy resins. dntb.gov.uanih.gov The improved properties are attributed to the catalytic effect of ZHS and the stable network structure formed by the CNTs. dntb.gov.uanih.gov

A primary mechanism by which zinc stannates impart flame retardancy and smoke suppression is through the promotion of char formation in the condensed phase. researchgate.netbolton.ac.ukcobalt-nickel.net

When the polymer composite is exposed to heat, the this compound decomposes. cobalt-nickel.net This process facilitates the creation of a stable, insulating char layer on the material's surface. cobalt-nickel.netcapes.gov.br This char layer acts as a physical barrier that serves multiple functions:

It insulates the underlying polymer from the heat source. cobalt-nickel.net

It limits the diffusion of oxygen to the polymer surface. mdpi.com

It traps flammable volatile products generated by polymer pyrolysis, preventing them from escaping to fuel the flame in the gas phase. bolton.ac.ukmdpi.com

This enhancement of char formation directly leads to a reduction in the heat release rate and smoke generation. mdpi.comresearchgate.net For example, in flexible PVC, the presence of tin compounds is associated with increased char yield and reduced formation of volatile products, which is a key reason for the observed smoke reduction. bolton.ac.uk The addition of ZHS to PVC composites has been shown to increase anaerobic char yields significantly. bolton.ac.uk This char promotion is a two-stage process for smoke suppression: the first stage is the reduction in flammable volatiles, and the second is the gas-phase oxidation of any soot and tars that are produced. bolton.ac.uk

Table 3: Effect of Zinc Hydroxystannate (ZHS) on Flammability of Polymer Composites

Polymer System Additive(s) LOI (%) UL-94 Rating Key Finding
Polypropylene (PP) 24 wt% IFR + 1 wt% ZHS 32 V-0 ZHS shows a synergistic effect with IFR, improving LOI and helping the composite pass the UL-94 V-0 test. capes.gov.brmdpi.com
Epoxy Resin (EP) 10 wt% CEPPA-ZHS Increased - The addition of a CEPPA-ZHS synergist significantly increased char residues and decreased the peak heat release rate by ~45%. mdpi.com
Rigid PVC ZHS Up to 52.0 - Including ZHS in the formulation can substantially increase the LOI from a baseline of ~38.6, demonstrating effective synergistic activity. bolton.ac.uk

| Epoxy Resin (EP) | 2.0 wt% ZHS-CNT | - | - | The peak heat release rate was reduced by 34.2%, demonstrating synergy between ZHS and CNTs. dntb.gov.uanih.gov |

Synergistic Interactions with Co-Flame Retardants and Smoke Suppressants

Energy Storage Mechanisms in Batteries

Zinc stannates (both ZnSnO₃ and Zn₂SnO₄) are considered promising anode materials for next-generation lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to their high theoretical capacities. mdpi.comnih.govfrontiersin.org The theoretical capacity of ZnSnO₃ is approximately 1317 mAh g⁻¹, significantly higher than that of traditional graphite (B72142) anodes. frontiersin.orgnih.gov

The energy storage in this compound anodes involves a complex electrochemical process that combines a conversion reaction with an alloying-dealloying mechanism. mdpi.com This multi-step process is responsible for the high lithium/sodium storage capability.

The mechanism for lithiation can be described in the following stages:

Initial Irreversible Conversion: In the first discharge cycle, the this compound crystal structure is broken down. It reacts with lithium ions (Li⁺) to form metallic tin (Sn) and zinc (Zn) nanoparticles, which become embedded in an amorphous lithium oxide (Li₂O) matrix. electrochemsci.orgresearchgate.net This initial conversion is largely irreversible and contributes to the capacity loss observed in the first cycle. researchgate.net

ZnSnO₃ + 8Li⁺ + 8e⁻ → Zn + Sn + 4Li₂O

Alloying Process: The newly formed metallic Sn and Zn nanoparticles then alloy with lithium ions to form various Li-Sn and Li-Zn alloys (LiₓSn, LiₓZn). nih.gov This is the primary mechanism for reversible capacity.

Sn + xLi⁺ + xe⁻ ↔ LiₓSn

Zn + xLi⁺ + xe⁻ ↔ LiₓZn

De-alloying and Re-oxidation: During the charging process (delithiation), lithium ions are extracted from the alloys (de-alloying). nih.gov The metallic Sn and Zn are then re-oxidized, although the process may not fully reform the original this compound structure.

A similar multi-stage mechanism occurs in sodium-ion batteries. rsc.org For ZnSnO₃ hollow cubes used as a NIB anode, the superior performance is attributed to the even distribution of Zn and Sn metallic nanoparticles after the first conversion process. rsc.orgresearchgate.net This uniform distribution is difficult to achieve with a simple physical mixture of ZnO and SnO₂. rsc.orgresearchgate.net

A major challenge for stannate-based anodes is the large volume expansion and contraction that occurs during the alloying/de-alloying cycles. mdpi.comnih.gov This can lead to pulverization of the electrode material and rapid capacity fading. Strategies to mitigate this include creating nanostructures (like hollow cubes or nanorods), designing core-shell structures (e.g., coating with carbon), and compositing with conductive materials like graphene to improve structural integrity and electrical conductivity. mdpi.comnih.govrsc.org

Table 4: Electrochemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (ZnSnO₃) 16212401
This compound (Zn₂SnO₄) 139049104
Zinc Hydroxystannate (ZnSn(OH)₆) 159491
Polypropylene 6327
Tin 1105
Zinc 23994
Lithium Oxide 166632
Ammonium Polyphosphate 24543
Pentaerythritol 6903
Carbon Nanotube 9944357
Zinc Borate 516931
Antimony Trioxide 14787
Poly(vinyl chloride) 6338
Methyl Orange 23673837
Rhodamine B 104990
Phenol 996
Caffeine (B1668208) 2519
2,5-Dichlorophenol 12000
Silver 23954
Sodium 5360545
Lithium 3028194
Graphene 126488
Melamine Cyanurate 71308698
Resorcinol bis(diphenyl phosphate) 79069
Aluminum diethyl phosphinate 222161-15-9 (No CID)
Epoxy Resin Not a specific compound
Carbon 5462310
Oxygen 977
Water 962

Ion Insertion/De-insertion Mechanisms (e.g., Li⁺, Na⁺)

This compound (Zn₂SnO₄) is a promising anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to its high theoretical capacity. mdpi.comnih.gov The mechanism of energy storage involves the insertion and de-insertion of ions like Li⁺ and Na⁺ into the anode material during the charging and discharging cycles.

In SIBs, Zn₂SnO₄ nanowires have demonstrated the ability to facilitate reversible sodiation and desodiation. nih.gov This process allows for a stable cycling performance, with the material maintaining a high coulombic efficiency, which is the ratio of charge output to charge input in a cycle. nih.gov The use of nanostructured forms of this compound, such as nanowires, is crucial as it shortens the diffusion path for Na⁺ ions, thereby improving the electrochemical reaction kinetics. nih.gov

For LIBs, the process is more complex, involving not just simple ion insertion but also conversion and alloying reactions. mdpi.com During the initial lithiation, the crystalline structure of Zn₂SnO₄ breaks down.

Conversion Reactions and Alloying-Dealloying Processes

The electrochemical process in this compound anodes for LIBs is a multi-step mechanism involving both conversion and alloying-dealloying reactions. mdpi.com

During the subsequent delithiation (charging) process, these alloys decompose (dealloying), releasing the lithium ions. rsc.org The dealloying is followed by a partial and reversible conversion reaction. rsc.org Notably, instead of fully reverting to Zn₂SnO₄, a Li-Zn-O compound (like Li₆ZnO₄/Li₄ZnO₃) is formed, indicating a reaction between ZnO and Li₂O. researchgate.netrsc.org The tin undergoes a transformation from its initial α-Sn phase to β-Sn during subsequent cycles, suggesting some aggregation of the metallic particles. researchgate.netrsc.org This complex series of reactions allows for a high theoretical capacity, making this compound a material of great interest for next-generation batteries. mdpi.comnih.gov

Anode Material Behavior and Volume Expansion Mitigation Strategies

A significant challenge for anode materials that undergo conversion and alloying reactions, such as this compound, is the large volume expansion and contraction during the insertion and extraction of lithium or sodium ions. nih.govoaepublish.com This volumetric change can lead to the pulverization of the active material, loss of electrical contact, and the formation of an unstable solid electrolyte interphase (SEI), ultimately causing rapid capacity fading and poor cycling stability. oaepublish.comnih.gov

To address these issues, several strategies are employed:

Nanosizing and Nanostructuring: Reducing the particle size of this compound to the nanoscale can effectively shorten the ion diffusion paths and better accommodate the strain from volume changes. nih.gov Creating specific nanostructures like hollow spheres or core-shell architectures provides void spaces that can buffer the volume expansion. nih.govmdpi.com

Carbon Coating/Composites: Encapsulating this compound nanoparticles within a conductive carbon shell or dispersing them in a carbon matrix is a widely used and effective strategy. nih.gov The carbon layer enhances electrical conductivity, provides a physical barrier to prevent the aggregation of nanoparticles, and helps to mitigate volume expansion. nih.govfrontiersin.org For instance, core-shell ZnSnO₃@Nitrogen-doped Carbon (ZSO@NC) nanocomposites have shown significantly improved lithium storage performance by alleviating the volume expansion effect. nih.gov

Heteroatom Doping: Doping the carbon matrix with heteroatoms like nitrogen can further enhance the electrical conductivity and improve the lithium storage capacity. mdpi.com

Constructing Heterostructures: Creating composite materials with other metal oxides can introduce synergistic effects that improve stability. mdpi.com

Antimicrobial Action Mechanisms (e.g., Free Radical Formation)

This compound exhibits notable antimicrobial properties against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. sid.iriau.ir The primary mechanisms behind its antimicrobial action are multifaceted and include:

Generation of Reactive Oxygen Species (ROS): Similar to other semiconductor metal oxides like ZnO and TiO₂, this compound can act as a photocatalyst. acs.org When exposed to light, particularly UV radiation, it generates electron-hole pairs. These charge carriers react with water and oxygen in the environment to produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂⁻), and hydroperoxyl radicals (HO₂⁻). sid.iracs.org These ROS are powerful oxidizing agents that can cause severe damage to bacterial cells by disrupting their cell membranes and walls, which are composed of phospholipids. acs.org This leads to cell lysis and death. iau.ir

Release of Metal Ions: this compound can slowly release Zn²⁺ and Sn²⁺ ions. sid.irresearchgate.net These metal ions can bind to electron-donating groups, such as those containing sulfur, in essential biomolecules like proteins and enzymes within the bacteria. sid.ir This binding can disrupt cellular functions and interfere with processes like DNA replication, ultimately leading to bacterial cell death. sid.irresearchgate.net

Electrostatic Interaction: The surface of this compound nanoparticles can have an electrostatic attraction with the microbial cell wall. nanobioletters.com This interaction can lead to the disruption of the cell membrane's integrity, causing the leakage of intracellular components and subsequent cell death. iau.irnanobioletters.com

The effectiveness of the antimicrobial action can be influenced by factors such as the particle size, morphology, and concentration of the this compound nanoparticles. iau.irnanobioletters.com

UV Protection Mechanisms (e.g., UV Absorption)

This compound is an effective UV-blocking material due to its electronic structure as a wide-bandgap semiconductor. acs.orgiajesm.in The primary mechanism for its UV protection is the absorption of ultraviolet radiation.

The band gap of this compound typically ranges from 3.8 to 4.1 eV, which is higher than that of other common UV blockers like zinc oxide (ZnO) (3.2–3.3 eV) and titanium dioxide (TiO₂) (3.0–3.22 eV). acs.orgiajesm.in A material absorbs photons with energy equal to or greater than its band gap energy. The higher band gap of this compound allows it to absorb a broader range of high-energy UV radiation, covering both the UV-A (320-400 nm) and UV-B (290-320 nm) regions. acs.orgniscair.res.in

When a UV photon strikes the this compound particle, it excites an electron from the valence band to the conduction band, creating an electron-hole pair. niscair.res.in This process effectively absorbs the UV ray, preventing it from passing through and reaching the underlying material, such as skin or a textile fabric. acs.org The absorbed energy is then typically dissipated as heat. niscair.res.in This absorption mechanism provides a protective barrier against the damaging effects of UV radiation. acs.org

Advanced Applications and Performance Enhancement

Development of High-Performance Gas Sensors

The unique properties of zinc stannate, such as high electron mobility and good stability, make it a suitable material for gas sensing applications. mdpi.comkthmcollege.ac.in Nanostructured this compound, with its large surface-to-volume ratio, offers enhanced sensitivity and can be tailored for detecting a variety of gases. mdpi.com

Sensing Devices for Volatile Organic Compounds (VOCs) and Other Gases

This compound-based sensors have demonstrated notable performance in detecting a range of volatile organic compounds (VOCs) and other hazardous gases. kthmcollege.ac.inresearchgate.netfrontiersin.org These sensors typically operate on the principle of resistance change upon exposure to the target gas. The interaction between the gas molecules and the this compound surface alters the material's conductivity, providing a measurable signal.

Research has shown that this compound sensors can effectively detect gases such as ethanol (B145695), acetone, and hydrogen sulfide (B99878) (H₂S). researchgate.netrsc.org For instance, this compound nanowires have exhibited excellent sensitivity and selectivity towards ethanol. researchgate.net Similarly, hollow structures of this compound have shown improved sensing performances for H₂S and ethanol. rsc.org The operating temperature plays a crucial role in the sensor's performance, with optimal temperatures varying depending on the target gas. For example, one study found the best working temperature for a Zn₂SnO₄ sensor for H₂S to be 170°C. frontiersin.orgnih.gov

The sensitivity of these sensors can be further enhanced by modifying the this compound nanostructures. Decorating this compound nanoparticles with silver has been shown to significantly increase the sensor response to isopropyl alcohol and ethanol. mdpi.commdpi.com Another approach to improve performance is the creation of composites. For example, ZnO/Zn₂SnO₄ composites have demonstrated higher sensitivity and a lower detection limit for formaldehyde (B43269) compared to the individual components. bohrium.com The enhanced performance is often attributed to the synergistic effects and the formation of heterojunctions between the different materials. bohrium.com

Target GasSensor MaterialKey Performance MetricsReference
EthanolZn₂SnO₄ nanowiresResponse of ~21.6 to 50 ppm at 500°C; response/recovery times of ~116 s and ~182 s researchgate.net
H₂SZn₂SnO₄ lamellar micro-spheresDetection limit of 50 ppb at 170°C; good linearity in the ppb and ppm ranges frontiersin.orgnih.gov
FormaldehydeZnO/Zn₂SnO₄ compositesResponse of 22.5 to 100 ppm at 160°C; detection limit of 500 ppb bohrium.com
Isopropyl AlcoholSilver-decorated Zn₂SnO₄ nanoparticles20-fold increase in sensor response compared to undecorated Zn₂SnO₄ mdpi.com
NO₂p-type Zn₂SnO₄ spherical nanoparticles57% response to 6 ppm at room temperature; detection limit of 200 ppb acs.org

Integration into Sensor Arrays and Miniaturized Devices

The advancement in fabrication technologies has paved the way for the miniaturization of gas sensors and the development of sensor arrays. mdpi.comnih.gov Miniaturized sensors offer several advantages, including lower power consumption, reduced weight, and the potential for integration into portable devices. mdpi.com Downsizing the electrode dimensions can lead to improved mass transport and higher resolution in electrochemical experiments. nih.gov

Sensor arrays, which consist of multiple sensors with varying sensitivities to different gases, can enhance selectivity and allow for the identification of specific gases within a mixture. nih.gov By doping pristine tin-based sol ink with different metal ions, an array of eight miniaturized sensors was created, where the distinct response of each sensor to certain gases formed a reference spectrum for gas recognition. nih.gov This approach is crucial for applications requiring the analysis of complex gas environments, such as breath analysis for medical diagnostics or monitoring indoor air quality. d-nb.infodntb.gov.ua

Photocatalytic Degradation of Environmental Pollutants

This compound has emerged as a promising photocatalyst for the degradation of a wide array of environmental pollutants due to its stability and favorable electronic properties. chalcogen.rokthmcollege.ac.in When exposed to light with energy greater than its band gap, this compound generates electron-hole pairs that can produce highly reactive oxygen species, leading to the breakdown of organic and inorganic pollutants. ijcrt.org

Water and Air Purification Applications

This compound's photocatalytic activity has been effectively utilized for both water and air purification. chalcogen.rokthmcollege.ac.inijcrt.org In water treatment, it can degrade various organic pollutants, contributing to the purification of industrial wastewater. ijcrt.orgglochem.com For air purification, nanocrystalline this compound microcubes have shown enhanced photocatalytic activity for the degradation of common indoor air pollutants like nitrogen oxides (NO) and formaldehyde (HCHO). kthmcollege.ac.in

The efficiency of photocatalysis can be significantly influenced by the morphology and composition of the this compound material. For example, combining this compound with other semiconductors to form heterojunctions, such as ZnO/Zn₂SnO₄ or Zn₂SnO₄/SnO₂, can improve charge separation and enhance photocatalytic activity. preprints.orgacs.org

Dye and Organic Contaminant Removal

A significant application of this compound photocatalysis is in the removal of dyes and other organic contaminants from water. chalcogen.rosci-hub.seijcrt.org Dyes like Rhodamine B, methyl orange, and methylene (B1212753) blue, which are major pollutants from the textile industry, have been successfully degraded using this compound-based photocatalysts under UV or visible light irradiation. sci-hub.senih.govmdpi.com

The degradation efficiency is dependent on several factors, including the catalyst concentration, dye concentration, and pH of the solution. researchgate.netscispace.com Studies have shown that under optimal conditions, a high percentage of dye degradation can be achieved. For instance, one study reported 99.38% mineralization of a dye in 330 minutes. chalcogen.ro Another study demonstrated that Zn₂SnO₄ nanorods could efficiently decompose crystal violet dye within 60 minutes under sunlight. ijcrt.org The photocatalytic performance can be further improved by creating composites, such as with multi-walled carbon nanotubes, which can increase the removal degree of dyes like methylene blue to 94%. scispace.com

PollutantPhotocatalystLight SourceDegradation EfficiencyReference
Rhodamine 6GZn₂SnO₄ nanocrystals-99.38% in 330 min chalcogen.ro
Crystal VioletZn₂SnO₄ nanoparticlesSunlightComplete degradation in 60 min ijcrt.org
Basic Red 46Zn₂SnO₄UV light94.7% under optimal conditions researchgate.net
Rhodamine BZn₂SnO₄ nanorodsVisible light98% in 60 min sci-hub.se
Methylene BlueZn₂SnO₄/MWCNTsVisible light94% under optimal conditions scispace.com
Rhodamine BZn₂SnO₄ nanoparticlesUV light>90% in 60 min nih.gov
Methylene BlueSnS/Zn₂SnO₄-Degradation rate constant 4.4 times faster than pure Zn₂SnO₄ rsc.org

Photocatalytic Carbon Dioxide Reduction

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a critical area of research for addressing climate change and energy demands. This compound-based materials are being explored for this application. Porous this compound nanocrystals have been shown to act as a highly efficient catalyst for the synthesis of cyclic carbonates from epoxides and CO₂ at atmospheric pressure. researchgate.net

Furthermore, the electrochemical reduction of CO₂ has been investigated using electrodes modified with this compound. For example, a this compound (ZnSnO₃) layer on ZnO nanostructures has been utilized to enhance charge transfer in a photoelectrochemical system for CO₂ reduction. nih.govacs.org Bimetallic materials derived from the electrochemical reduction of metal stannates, including this compound, have also shown promise as electrocatalysts for CO₂ reduction, with some systems exhibiting high activity and selectivity for producing formate. rsc.org Research in this area is ongoing, with a focus on improving the efficiency and selectivity of the CO₂ reduction process. osti.gov

Flame Retardant Systems in Polymeric Materials

This compound (ZnSnO₃) and its hydrated form, zinc hydroxystannate (ZnSn(OH)₆), are recognized for their efficacy as flame retardants and smoke suppressants in a variety of synthetic polymers. alfa-chemistry.com They can function as part of a synergistic system with other flame retardants and are considered non-toxic alternatives to substances like antimony trioxide. nachmann.it The mechanism of action for this compound involves the catalysis of carbonaceous char formation, which acts as a barrier to reduce smoke production. nachmann.it In halogenated systems, it also exhibits gas-phase flame retardant behavior. nachmann.it

Halogen-Free Flame Retardants and Smoke Suppressants

This compound is an effective halogen-free flame retardant and smoke suppressant. nachmann.itmdpi.com It is often used as a non-toxic replacement for antimony trioxide (Sb₂O₃), offering comparable or improved fire-retardant properties with the significant advantage of reducing smoke, whereas antimony trioxide can increase smoke generation. nachmann.it The flame-retardant action of this compound involves the catalytic formation of a protective carbonaceous char layer. nachmann.it This char acts as a physical barrier, limiting the production of smoke. nachmann.it

In synergy with halogenated compounds, this compound's effectiveness is enhanced. alfa-chemistry.combolton.ac.uk However, its utility is not limited to such systems. It can be used alone or in conjunction with other flame retardants in various polymers. mdpi.com The tin component in this compound is key to its function, promoting the creation of a char with tin-carbon bonds that insulates the material from fire. nachmann.it

This compound and zinc hydroxystannate are noted for their ability to reduce the production of smoke, carbon dioxide, and carbon monoxide during combustion. alfa-chemistry.com Their mechanism in halogen-free systems primarily relies on condensed-phase activity, where they promote cross-linking and charring of the polymer, thereby reducing the release of flammable volatiles. alfa-chemistry.comcore.ac.uk

Applications in Polypropylene (B1209903), Epoxy Resins, and Polyamides

This compound is utilized as a flame retardant in several polymers, with its performance varying based on the polymer matrix and the presence of other additives.

Polypropylene (PP): this compound is considered a highly efficient inorganic additive flame retardant for polypropylene. mdpi.com It can be used by itself or with other flame retardants to improve the fire safety of PP-based materials. mdpi.com When combined with intumescent flame retardants (IFR) like ammonium (B1175870) polyphosphate (APP) and pentaerythritol (B129877) (PER), zinc hydroxystannate (ZHS) demonstrates a synergistic effect in polypropylene. capes.gov.br The addition of just 1 wt% ZHS to a PP/IFR composite can help it achieve a UL-94 V-0 rating. capes.gov.br The presence of ZHS accelerates char formation, which enhances the thermal stability of the polypropylene composite. capes.gov.br This is achieved through the catalytic degradation of the PP resin, promoting the formation of a stable and compact intumescent char layer. capes.gov.br

Epoxy Resins: In epoxy resins, this compound (ZS) and zinc hydroxystannate (ZHS) have been shown to effectively decrease the heat release rate during combustion, which can significantly limit the spread of fire. vot.pl Studies have shown that the incorporation of ZHS-carbon nanotube (CNT) hybrids into an epoxy resin matrix can improve char residues and reduce the peak heat release rate (pHRR). nih.gov Specifically, adding 2.0 wt% of ZHS-CNT hybrids to an epoxy matrix reduced the pHRR by 34.2% compared to the pure epoxy resin. nih.gov This combination also effectively suppresses the release of toxic gases like CO and CO₂. nih.gov

Polyamides: Due to the higher processing temperatures of polyamides like nylon 6 and nylon 6,6, the more thermally stable this compound is the preferred synergist over zinc hydroxystannate. bolton.ac.uk Research has shown that this compound performs well as a replacement for antimony as a synergist for polymeric brominated flame retardants in polyamide 6,6. pinfa.eu For instance, a formulation with 7% this compound and 15% of an acrylate (B77674) polymeric brominated flame retardant limited the reduction in thermal stability of the polyamide, modified the release of aromatic compounds, and promoted char formation during a fire. pinfa.eu this compound can also act as a synergist with non-halogen-containing, phosphorus-based flame retardants in polyamide 6. core.ac.uk

Energy Storage Systems

This compound is a promising material for various energy storage applications due to its electrochemical properties. It is investigated as an anode material in lithium-ion and sodium-ion batteries and shows potential for use in supercapacitors and solar cells. researchgate.net

Anode Materials for Lithium-Ion Batteries

This compound (ZnSnO₃) is considered a next-generation anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity of 1317 mAh g⁻¹, low operating voltage, and low cost. frontiersin.org However, it faces challenges such as significant volume expansion during charging and discharging and poor electrical conductivity. frontiersin.org To address these issues, researchers have developed composites, such as coating ZnSnO₃ with nitrogen-doped carbon (ZSO@NC). frontiersin.org This core-shell structure helps to buffer the volume changes and improve electrical conductivity. frontiersin.org

Another form, zinc orthostannate (Zn₂SnO₄), is also explored for LIB anodes. researchgate.net It has a high theoretical capacity of 1145 mAh g⁻¹. researchgate.net However, it also suffers from poor capacity retention due to particle aggregation and large volume changes during cycling. researchgate.net

Performance of this compound-Based Anodes in Lithium-Ion Batteries

Anode Material Current Density Reversible Capacity Cycle Number Reference
ZnSnO₃@NC (ZSO@NC-2) 0.1 A g⁻¹ 967 mAh g⁻¹ 300 frontiersin.org
ZnSnO₃@NC (ZSO@NC-2) 2 A g⁻¹ 365 mAh g⁻¹ 1000 frontiersin.org
Pure ZnSnO₃ 0.1 A g⁻¹ 187 mAh g⁻¹ 300 frontiersin.org
ZnSnO₃/C 200 mA g⁻¹ 1274.9 mAh g⁻¹ 200 ustb.edu.cn
Pure ZnSnO₃ 200 mA g⁻¹ 491 mAh g⁻¹ 200 ustb.edu.cn
ZnSnO₃/C 5000 mA g⁻¹ 663.2 mAh g⁻¹ 500 ustb.edu.cn
rGONRs/Zn₂SnO₄ 100 mA g⁻¹ 727.2 mAh g⁻¹ 50 researchgate.net
Zn₂SnO₄ (hydrothermal) Not Specified 644.7 mAh g⁻¹ 20 researchgate.net

Anode Materials for Sodium-Ion Batteries

This compound is also being investigated as a potential anode material for sodium-ion batteries (NIBs), which are considered a promising alternative to LIBs due to the abundance of sodium. rsc.orgresearchgate.net Polycrystalline ZnSnO₃ hollow cubes have been synthesized and tested as NIB anodes. rsc.org These structures, formed from the self-assembly of nanoparticles, provide extra space to accommodate the volume changes during the sodiation/desodiation process, leading to improved capacity and cyclability. rsc.orgresearchgate.net

In one study, ZnSnO₃ hollow cubes delivered a reversible capacity of 315 mAh g⁻¹ at a current density of 30 mA g⁻¹ and maintained 92% of their capacity after 100 cycles at 250 mA g⁻¹. rsc.orgresearchgate.net The performance of these hollow cubes was superior to that of solid ZnSnO₃ cubes and a simple mixture of ZnO and SnO₂. rsc.org This is attributed to the even distribution of zinc and tin nanoparticles after the initial conversion reaction and the hollow interior that facilitates Na⁺ diffusion. rsc.orgresearchgate.net

Another stannate, Zn₂SnO₄, has also been explored for SIBs. Nanowires of Zn₂SnO₄ showed a reversible capacity of 306 mAh g⁻¹ after 100 cycles at a rate of 0.1 C. nih.gov

Supercapacitors and Solar Cell Electrodes

Beyond batteries, this compound shows promise in other energy-related applications.

Supercapacitors: this compound (Zn₂SnO₄) is considered a valuable material for supercapacitor electrodes due to its high electron mobility and electrical conductivity. curresweb.com Enhancing its performance can be achieved by creating composites. For example, mixing Zn₂SnO₄ with natural activated carbon improved the specific capacitance from 212 F g⁻¹ to 558 F g⁻¹ at a current density of 1 A g⁻¹. curresweb.com This composite also demonstrated good cycling stability, retaining 87% of its capacitance after 2000 cycles. curresweb.com

Multifunctional Textiles and Coatings

This compound (Zn₂SnO₄) is emerging as a significant material in the development of multifunctional textiles, offering a range of protective and performance-enhancing properties. Its application in nano form is particularly advantageous as it reduces the amount of material needed compared to conventional finishing agents. Researchers have successfully incorporated this compound nanoparticles onto both cotton and polyester (B1180765) fabrics to impart desirable characteristics. niscair.res.inacs.org

UV Protective Textiles

The application of this compound nanoparticles significantly enhances the ultraviolet (UV) protection capabilities of textiles. acs.org These nanoparticles are effective at blocking both UV-A and UV-B radiation, covering a wavelength range of approximately 290–400 nm. nih.gov This broad-spectrum absorption is attributed to this compound's band gap, which is wider than that of conventional UV blockers like zinc oxide (ZnO) and titanium dioxide (TiO₂), allowing it to absorb a greater amount of UV light.

In studies on cotton fabrics, treatment with annealed this compound nanocubes resulted in a substantial increase in the Ultraviolet Protection Factor (UPF), with values exceeding 45. acs.orgnih.gov This represented an approximate seven-fold improvement over untreated cotton. nih.gov Similarly, when applied to polyester fabrics, this compound nanorods demonstrated excellent UV blocking properties. tandfonline.com The UPF value of a blank polyester sample was 14.72, indicating little to no protection. tandfonline.com After treatment with this compound nanorods, the UPF value surged to 269.91, showcasing superior UV protection. tandfonline.com

Table 1: UV Protection Factor (UPF) of Textiles Treated with this compound

Textile TypeTreatmentUPF ValueUV Protection Category
CottonUntreated~6.4Low Protection
CottonAnnealed this compound Nanocubes>45Excellent Protection
PolyesterUntreated14.72No Protection
PolyesterThis compound Nanorods269.91Excellent Protection

Antimicrobial Textiles

This compound exhibits potent antimicrobial properties, making it a valuable agent for creating hygienic textiles. fscichem.com Its effectiveness has been demonstrated against a range of common pathogens. tandfonline.com When applied to cotton fabrics, nano-zinc stannate provided over 90% bacterial resistance against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. acs.orgacs.org

Similar success has been achieved with polyester fabrics. tandfonline.com The incorporation of this compound nanorods onto the surface of polyester using an in situ sonochemical approach resulted in significant antibacterial activity. niscair.res.inniscair.res.in The treated polyester fabrics showed excellent antibacterial properties against both Staphylococcus aureus and Escherichia coli. tandfonline.com This makes this compound a promising alternative for developing textiles used in medical and hygiene applications. fscichem.com

Table 2: Antibacterial Efficacy of this compound Treated Textiles

Textile TypeTreatmentBacteria TestedEfficacy
CottonNano-Zinc StannateGram-positive & Gram-negative>90% bacterial resistance
PolyesterThis compound NanorodsStaphylococcus aureus (Gram-positive)Excellent antibacterial properties
PolyesterThis compound NanorodsEscherichia coli (Gram-negative)Excellent antibacterial properties

Self-Cleaning Textile Surfaces

The photocatalytic activity of this compound is leveraged to create self-cleaning textile surfaces. When exposed to light, particularly sunlight, this compound nanoparticles can degrade organic matter, such as stains and dyes. niscair.res.in This property is due to its ability to generate free radicals, which are highly reactive and break down organic molecules. acs.orgnih.gov

Research has shown that cotton fabric treated with as-synthesized nano-zinc stannate demonstrated excellent efficiency in cleaning stains from coffee and methylene blue dye. acs.orgnih.gov Similarly, polyester fabrics coated with this compound nanoparticles exhibited significant photocatalytic self-cleaning properties, effectively degrading methylene blue under sunlight irradiation. niscair.res.in This functionality offers a pathway to producing textiles that require less frequent laundering, contributing to water and energy conservation.

Optoelectronic Devices

This compound is a ternary oxide semiconductor that has garnered significant attention for its application in optoelectronic devices. niscair.res.in Its appeal stems from a combination of high electron mobility, high electrical conductivity, good optical transparency, and excellent stability compared to binary oxides like ZnO and SnO₂. nih.gov It is considered a key material in the advancement of various electronic and energy technologies. icevirtuallibrary.com

As a transparent conducting oxide (TCO), this compound is particularly valuable in the manufacturing of solar cells and other photovoltaic devices. fscichem.comnanorh.com In these applications, it serves as a transparent electrode or a photoelectric conversion layer, allowing light to pass through to the active material while efficiently conducting the generated electrical current. nanorh.com Thin films of this compound are ideal for this purpose as they provide an effective conducting layer without significant light absorption. nanorh.com

Furthermore, this compound's semiconducting properties make it suitable for a range of other electronic components. nanorh.com It is used in the fabrication of thin-film transistors (TFTs) and light-emitting diodes (LEDs). nanorh.com Its application extends to photodetectors, where thin films made from this compound nanocubes and nanoparticles have shown a pronounced and fast response to UV illumination. rsc.org These photodetectors exhibit high photosensitivity and excellent responsivity, making them promising for high-performance UV sensing applications. rsc.org The potential for tailoring its electronic and magnetic properties through doping, for instance with Nickel (Ni), further broadens its applicability in spintronic technology. nih.gov

Future Research Directions and Challenges

Advancements in Synthesis for Tailored Morphologies and Properties

The morphology and properties of zinc stannate are intrinsically linked to its synthesis method. While significant progress has been made, future research will focus on achieving even greater control over the material's final form. Solution-based methods, such as hydrothermal, sol-gel, and co-precipitation, are particularly promising due to their low cost, reliability, and the ability to finely tune physical properties and morphologies. nih.gov

Key factors that influence the final nanostructure include the choice of capping agents, surfactants, reaction temperature, annealing temperature, precursor concentrations, and reaction time. nih.gov For instance, hydrothermal synthesis has been shown to be an effective route for producing highly crystalline and phase-pure this compound nanostructures, which can be difficult to achieve with high-temperature solid-state reactions due to the volatility of zinc oxide. tandfonline.com Researchers have successfully synthesized a variety of morphologies, including nanocubes, nanowires, and porous structures, by carefully adjusting these parameters. nih.govacs.org

Future advancements will likely involve the development of novel synthesis protocols, possibly seed-layer-free solution processes at lower temperatures, to create highly specific and complex nanostructures tailored for next-generation electronic and energy devices. acs.org The goal is to move beyond simple morphologies to fabricate intricate, hierarchical structures with enhanced surface areas and functionalities. nih.gov

In-depth Understanding of Structure-Property Relationships through Advanced Characterization

A profound understanding of the relationship between the structure of this compound and its resulting properties is critical for designing materials with specific functionalities. Advanced characterization techniques are indispensable in this pursuit. Techniques such as Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM) are essential for analyzing the morphology and size of this compound nanostructures. acs.org

X-ray Diffraction (XRD) is crucial for determining the crystal structure, confirming whether the material is the perovskite-type ZnSnO₃ or the spinel-type Zn₂SnO₄. acs.orgnih.gov Fourier Transform Infrared (FTIR) spectroscopy helps in identifying chemical bonds and functional groups, providing insights into the material's composition and the presence of any residues from the synthesis process. acs.orgmdpi.com

By correlating the data from these advanced characterization tools with performance metrics in various applications, researchers can establish clear structure-property relationships. For example, the crystal structure and specific surface area have been identified as playing a crucial role in the performance of this compound. nih.gov Future work will likely involve the use of in-situ characterization techniques to observe the material's behavior under operational conditions, providing a dynamic understanding of these relationships.

Development of More Accurate Predictive Models and Simulations

The development of predictive models and computational simulations offers a powerful tool for accelerating the discovery and design of new this compound-based materials. These models can help to understand complex phenomena at the atomic level and predict material properties before synthesis, saving time and resources.

Density Functional Theory (DFT) has been employed to investigate the structural, electronic, and optical properties of ZnSnO₃. rsc.org Such calculations have provided insights into its band structure and have been used to study the stability of different surface terminations and the impact of point defects. rsc.orgmdpi.com For instance, DFT calculations have shown that the electronic properties near the Fermi level are primarily governed by the O 2p and Sn 5s orbitals. mdpi.com

Molecular dynamics simulations, using force fields like ReaxFF, are also emerging as a valuable tool. These simulations can trace the dynamic evolution of chemical reactions, such as the combustion process, to elucidate the flame-retardant mechanism of this compound composites at a molecular level. mdpi.com

Future challenges in this area include improving the accuracy of these predictive models. nih.govrsc.org This will require the development of more sophisticated algorithms and force fields, as well as the generation of high-quality experimental data for model training and validation. nih.govmdpi.com The goal is to create robust models that can accurately predict the properties of complex this compound systems, including doped materials and composites. nih.gov

Exploration of Novel Doping Strategies and Composite Formulations

The properties of this compound can be significantly enhanced by introducing dopants or by forming composites with other materials. These strategies can be used to tune the electronic band structure, improve conductivity, and enhance photocatalytic activity. nih.govfrontiersin.org

Doping ZnO, a related binary oxide, with elements like tin has been shown to engineer defect levels and modulate electronic properties. frontiersin.org Similar strategies can be applied to this compound to improve its performance in applications like thermoelectrics. The creation of composites is another promising avenue. For example, combining this compound with conductive polymers like PEDOT:PSS has been shown to create highly sensitive humidity sensors. science.gov Hybrid composites with other metal oxides, such as SnO₂ or ZnO, have been used to increase the power conversion efficiency of dye-sensitized solar cells. researchgate.net

Future research will explore a wider range of dopants and composite materials. The focus will be on identifying synergistic combinations that lead to novel functionalities or significant improvements in existing properties. The development of multifunctional nanocomposites, where this compound is integrated into a polymer matrix like thermoplastic polyurethane (TPU), is also a promising area for creating materials with enhanced mechanical strength and functional properties. researchgate.net

Addressing Stability and Durability Issues in Long-Term Applications

For this compound to be viable in commercial applications, its long-term stability and durability must be ensured. This compound generally exhibits good chemical stability under normal conditions. nih.gov Compared to binary oxides, ternary oxides like Zn₂SnO₄ are often chemically more stable, making them suitable for applications in harsh environments. nih.gov Studies have shown that Zn₂SnO₄ has higher thermal stability than the metastable ZnSnO₃ phase. rsc.org

However, challenges remain, particularly in applications where the material is subjected to environmental stress. For example, when used as a functional finish on textiles, the durability of the nano-coating against washing is a significant challenge. nih.gov Similarly, in electronic devices, the long-term stability of the material's electrical properties under continuous operation is a concern. science.gov

Future research must focus on understanding and mitigating degradation mechanisms. This includes studying the material's behavior under prolonged exposure to humidity, temperature cycling, and UV radiation. Developing encapsulation strategies or surface modifications to protect the this compound nanoparticles could improve their durability in various applications. For instance, while metastable ZnSnO₃ structures tend to degrade at temperatures above 500 °C, some studies have shown improved stability. rsc.org

Integration into Complex Material Systems and Devices

The successful application of this compound often requires its integration into more complex material systems and devices. This involves not only synthesizing the material but also developing processes to incorporate it effectively into a final product.

For example, in the field of photovoltaics, a simplified method for fabricating thin-film devices involves depositing layers of cadmium stannate and this compound by radio frequency sputtering. science.gov In textiles, nano-zinc stannate is applied as a finishing agent to impart multifunctional properties to fabrics. acs.org This integration requires consideration of the interface between the this compound and the surrounding materials to ensure good adhesion and functionality.

Future work will focus on developing scalable and cost-effective integration techniques. This includes optimizing thin-film deposition processes and developing methods for uniformly dispersing this compound nanoparticles in polymer matrices. researchgate.netresearchgate.net The challenge lies in transitioning from laboratory-scale fabrication to processes suitable for industrial manufacturing, ensuring that the unique properties of the nanomaterial are retained in the final device. researchgate.net

Scalability and Commercialization Challenges

The transition from laboratory research to commercial production presents significant challenges for any new material, and this compound is no exception. A major hurdle is the scalability of synthesis methods. nih.gov While techniques like hydrothermal synthesis and co-precipitation are effective in the lab, scaling them up to produce large quantities of material with consistent quality can be difficult and costly. pharmaceuticalprocessingworld.com

Another challenge is ensuring regulatory compliance, especially for products intended for consumer use. pharmaceuticalprocessingworld.com The potential environmental impact of nanoparticles, for instance, needs to be carefully assessed. researchgate.net For applications like flame retardants in plastics and textiles, the material must meet stringent safety standards. imarcgroup.com

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for zinc stannate (Zn₂SnO₄), and how do they influence its structural properties?

  • Methodological Answer : this compound is commonly synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of ZnO and SnO₂ are calcined at 1000–1300°C, with Bi₂O₃ often added as a sintering aid to lower reaction temperatures via liquid-phase sintering . Structural characterization (e.g., XRD) typically reveals a cubic spinel structure, but deviations may occur due to incomplete phase formation or impurities. Researchers should optimize calcination duration and temperature gradients to minimize secondary phases like SnO₂ or Zn₂SnO₃.

Q. How can researchers validate the purity and crystallinity of this compound samples?

  • Methodological Answer : Use a combination of XRD for phase identification, SEM/EDS for elemental mapping, and Raman spectroscopy to confirm spinel lattice vibrations (~700–800 cm⁻¹). For quantitative impurity analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Contradictions in crystallinity data often arise from inconsistent sintering conditions; replicate experiments with controlled atmospheric conditions (e.g., inert vs. oxidizing environments) are critical .

Q. What are the key electrical properties of this compound, and how are they measured?

  • Methodological Answer : this compound exhibits high resistivity (~10⁴–10⁶ Ω·cm) and transparency in thin-film form. Four-point probe measurements and Hall effect analysis are standard for resistivity and carrier concentration determination. Note that annealing in oxygen-rich environments can alter oxygen vacancy concentrations, directly impacting conductivity. Discrepancies in reported values often stem from variations in film thickness or substrate interactions .

Advanced Research Questions

Q. How does doping with transition metals (e.g., Fe, Co) affect the optoelectronic performance of this compound in solar cell applications?

  • Methodological Answer : Doping introduces mid-gap states, altering bandgap and charge transport. For example, Fe³⁺ substitution in Zn₂SnO₄ reduces bandgap from ~3.6 eV to ~3.2 eV, enhancing visible-light absorption. To assess performance:

  • Use UV-Vis spectroscopy for bandgap analysis.
  • Compare photovoltaic efficiency (e.g., JSC, VOC) in CdS/CdTe solar cells with/without doped buffer layers .
  • Data Contradiction Alert : Some studies report efficiency gains up to 14.21% with Zn₂SnO₄ buffers, while others note interfacial recombination losses. Mitigate this by optimizing doping concentrations (<5 at.%) and post-deposition annealing .

Q. What strategies resolve contradictions in gas-sensing performance data for this compound-based sensors?

  • Methodological Answer : Inconsistent sensitivity to gases like NO₂ or H₂ often arises from:

  • Surface morphology variations : Nanoporous vs. dense films (control via spin-coating speed or hydrothermal synthesis time).
  • Operational temperature : Optimal sensing occurs at 200–300°C; deviations >50°C significantly alter response kinetics.
  • Proposed Protocol : Use statistical meta-analysis to compare datasets across studies, focusing on synthesis parameters and testing conditions. Cross-validate with in-situ FTIR to monitor surface reactions .

Q. How can computational modeling (DFT, MD) complement experimental studies of this compound’s defect chemistry?

  • Methodological Answer : Density functional theory (DFT) predicts formation energies of oxygen vacancies and antisite defects, which govern conductivity and catalytic activity. Pair simulations with experimental XPS data to validate defect states. For example, Sn-rich environments favor SnZn antisite defects, increasing n-type conductivity. Tools like VASP or Quantum ESPRESSO are recommended .

Guidance for Addressing Research Challenges

  • Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., sintering temperature vs. dopant concentration).
  • Data Reproducibility : Publish raw datasets (e.g., via Zenodo) and adhere to FAIR principles for data sharing .
  • Interdisciplinary Collaboration : Partner with computational chemists for defect modeling or material scientists for advanced TEM characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.